molecular formula C19H20F2N4O3S B15609832 Morcamilast CAS No. 2231329-25-0

Morcamilast

Numéro de catalogue: B15609832
Numéro CAS: 2231329-25-0
Poids moléculaire: 422.5 g/mol
Clé InChI: FJBDQIRRDKSQTK-PHIMTYICSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Morcamilast is a useful research compound. Its molecular formula is C19H20F2N4O3S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

2231329-25-0

Formule moléculaire

C19H20F2N4O3S

Poids moléculaire

422.5 g/mol

Nom IUPAC

1-[[2-[(1R,5S)-3,6-diazabicyclo[3.1.1]heptan-3-yl]-7-(1,3-thiazol-2-yl)-1,3-benzoxazol-4-yl]oxy]-1,1-difluoro-2-methylpropan-2-ol

InChI

InChI=1S/C19H20F2N4O3S/c1-18(2,26)19(20,21)28-13-4-3-12(16-22-5-6-29-16)15-14(13)24-17(27-15)25-8-10-7-11(9-25)23-10/h3-6,10-11,23,26H,7-9H2,1-2H3/t10-,11+

Clé InChI

FJBDQIRRDKSQTK-PHIMTYICSA-N

Origine du produit

United States

Foundational & Exploratory

Crystal Structure of Morcamilast Bound to PDE4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional aspects of Morcamilast as a potent and selective phosphodiesterase 4 (PDE4) inhibitor. While a specific crystal structure of this compound in complex with PDE4 is not publicly available, this document leverages data from structurally similar inhibitors and general crystallographic principles to offer insights into its mechanism of action. The guide details the critical role of PDE4 in cellular signaling, the therapeutic implications of its inhibition, and the experimental methodologies required for such structural and functional characterizations.

Introduction to PDE4 and the cAMP Signaling Pathway

Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger involved in a myriad of cellular processes, including inflammation, immune responses, and neural activity.[1][2] The intracellular concentration of cAMP is meticulously regulated by its synthesis through adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[3] The PDE4 enzyme family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is highly specific for the hydrolysis of cAMP, making it a key regulator of cAMP signaling.[4]

Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[4][5] This cascade of events ultimately modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, and an increase in anti-inflammatory mediators.[4][5][6] Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory conditions, including psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD).[4]

Below is a diagram illustrating the central role of PDE4 in the cAMP signaling pathway.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Downstream_Effects Modulation of Inflammatory Response PKA->Downstream_Effects EPAC->Downstream_Effects This compound This compound This compound->PDE4 Inhibits

Figure 1: PDE4 in the cAMP Signaling Pathway

This compound: A Selective PDE4 Inhibitor

This compound (also known as ME3183) is an orally active and selective inhibitor of PDE4.[7] Its potent anti-inflammatory properties are attributed to its ability to effectively increase intracellular cAMP levels by inhibiting its degradation.[7]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against various PDE4 subtypes has been quantified, demonstrating its high potency. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. For comparison, data for other well-characterized PDE4 inhibitors are also included.

InhibitorPDE4A1A (IC50, nM)PDE4B1 (IC50, nM)PDE4D2 (IC50, nM)Reference(s)
This compound 1.282.331.63[7]
Roflumilast (B1684550)--0.7[8]
Apremilast (B1683926)--140[8]
Crisaborole--750[8]
Piclamilast--0.03[9]

Note: Direct comparative IC50 values across all subtypes for all inhibitors are not always available in a single source. The data presented is from the available search results.

Structural Insights into PDE4 Inhibition

The determination of the three-dimensional structure of a protein-ligand complex is paramount for understanding the molecular basis of inhibition and for guiding further drug design. X-ray crystallography is a powerful technique used to elucidate these atomic-level details.[10] Although the specific crystal structure of the this compound-PDE4 complex is not publicly available, the structures of other inhibitors like roflumilast and apremilast bound to PDE4 provide a valuable framework for understanding how these molecules interact with the enzyme's active site.[9]

The active site of PDE4 contains a bimetallic center (typically zinc and magnesium ions) that is crucial for catalysis.[9] Inhibitors like roflumilast are competitive inhibitors that mimic the binding of the natural substrate, cAMP.[8][9] They form key interactions with conserved residues and the metal ions within the active site, effectively blocking the hydrolysis of cAMP.[9]

Experimental Protocols: Protein Crystallography Workflow

The process of determining the crystal structure of a protein-inhibitor complex is a multi-step endeavor.[11] The general workflow is outlined below and illustrated in the subsequent diagram.

Protein Expression and Purification

The first step involves producing a large quantity of the target protein, in this case, a specific PDE4 isoform. This is typically achieved by expressing the recombinant protein in a suitable host system, such as Escherichia coli or insect cells.[12][13][14] Following expression, the protein is purified to homogeneity using various chromatography techniques, such as affinity and size-exclusion chromatography.[11]

Crystallization

The purified protein is then mixed with the inhibitor (e.g., this compound) to form the protein-ligand complex. This complex is subjected to a wide range of crystallization screening conditions.[10] The goal is to find the precise conditions (e.g., pH, temperature, precipitant concentration) that will allow the complex to form highly ordered, three-dimensional crystals.[10][15] The hanging drop vapor diffusion method is a commonly used technique for this purpose.[16]

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, often from a synchrotron source.[11][17] As the X-rays pass through the crystal, they are diffracted by the electrons in the atoms, creating a unique diffraction pattern that is recorded by a detector.[11]

Structure Determination and Refinement

The collected diffraction data is then processed to determine the positions of the atoms in the crystal, resulting in an electron density map.[11] A molecular model of the protein-inhibitor complex is then built into this map. The final step involves refining the model to best fit the experimental data, resulting in a high-resolution three-dimensional structure.[17]

Crystallography_Workflow cluster_biochem Biochemical Preparation cluster_cryst Crystallization & Data Collection cluster_analysis Structural Analysis Expression 1. Protein Expression (e.g., E. coli) Purification 2. Protein Purification (Chromatography) Expression->Purification Complex 3. Complex Formation (PDE4 + this compound) Purification->Complex Crystallization 4. Crystallization (Vapor Diffusion) Complex->Crystallization Xray 5. X-ray Diffraction (Synchrotron) Crystallization->Xray Data_Processing 6. Data Processing Xray->Data_Processing Structure_Solution 7. Structure Solution (Phasing) Data_Processing->Structure_Solution Refinement 8. Model Building & Refinement Structure_Solution->Refinement PDB 9. Structure Deposition (PDB) Refinement->PDB

Figure 2: Experimental Workflow for Protein Crystallography

Conclusion

This compound is a potent and selective PDE4 inhibitor with significant therapeutic potential for inflammatory diseases. While the specific crystal structure of its complex with PDE4 remains to be determined, the wealth of structural information available for other PDE4 inhibitors provides a strong foundation for understanding its mechanism of action at a molecular level. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to elucidate this structure, which would undoubtedly facilitate the development of next-generation PDE4 inhibitors with improved efficacy and safety profiles.

References

Morcamilast (ME3183): A Technical Overview of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morcamilast (also known as ME3183) is a potent and selective, orally active phosphodiesterase-4 (PDE4) inhibitor currently under development for the treatment of various inflammatory diseases, including psoriasis and atopic dermatitis.[1][2] By elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, this compound modulates the activity of immune cells, leading to a broad-spectrum suppression of pro-inflammatory mediators. Preclinical studies have demonstrated its superior potency in inhibiting the production of key cytokines implicated in the pathogenesis of chronic inflammatory conditions compared to existing PDE4 inhibitors.[3][4] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used to ascertain its therapeutic potential.

Mechanism of Action: PDE4 Inhibition

The primary mechanism underlying the anti-inflammatory effects of this compound is the selective inhibition of the phosphodiesterase-4 (PDE4) enzyme. PDE4 is a critical regulator of intracellular signaling, responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE4, this compound leads to an accumulation of cAMP within immune cells such as T cells and monocytes.[6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes, ultimately resulting in the downregulation of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.[5]

This compound exhibits high potency against several PDE4 subtypes, particularly PDE4A1A, PDE4B1, and PDE4D2, which are highly expressed in immune cells.[6][7] This targeted inhibition is central to its robust anti-inflammatory activity.

Morcamilast_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Stimulus Receptor AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP AMP AMP (inactive) PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 PDE4->cAMP hydrolyzes PDE4->AMP to Gene_Transcription Modulation of Gene Transcription PKA->Gene_Transcription influences This compound This compound This compound->PDE4 inhibits Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-23, etc.) Gene_Transcription->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines ↑ Anti-inflammatory Cytokines Gene_Transcription->Anti_inflammatory_Cytokines

Caption: Mechanism of action of this compound.

Quantitative Efficacy Data

The anti-inflammatory potency of this compound has been quantified through a series of in vitro assays, demonstrating its inhibitory effects on PDE4 enzymatic activity and cytokine production.

Table 1: PDE4 Enzyme Inhibition
PDE4 SubtypeThis compound IC50 (nM)
PDE4A1A1.28[7][8]
PDE4B12.33[7][8]
PDE4D21.63[7][8]

IC50: Half-maximal inhibitory concentration.

Table 2: Inhibition of Pro-inflammatory Cytokine Production in Human PBMCs and T Cells
CytokineStimulusCell TypeThis compound IC50 (nM)Apremilast IC50 (nM)Roflumilast IC50 (nM)
TNF-αLPSPBMCs0.648[8]--
IL-12/23p40LPSPBMCs1.96[8]--
IL-23LPSPBMCs98.4[8]--
IL-17ALPST Cells---
IL-4Anti-CD3/CD28Whole Blood Cells33.1[9]987[9]134[9]
IL-5Anti-CD3/CD28Whole Blood Cells42.5[9]1431[9]151[9]
IL-13Anti-CD3/CD28Whole Blood Cells584[9]>13540[9]>12238[9]

PBMCs: Peripheral Blood Mononuclear Cells. LPS: Lipopolysaccharide.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's anti-inflammatory properties.

In Vitro Studies

A fluorescence polarization (FP)-based assay is a common method for determining the inhibitory activity of compounds on PDE4 enzymes.

  • Principle: The assay measures the change in the rotational speed of a fluorescently labeled cAMP derivative (FAM-cAMP) upon enzymatic cleavage by PDE4. Intact FAM-cAMP rotates rapidly, resulting in low fluorescence polarization. When hydrolyzed by PDE4 to FAM-AMP, it binds to a larger molecule, slowing its rotation and increasing the fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 384-well plate, add the diluted this compound, a positive control (e.g., roflumilast), and a vehicle control (DMSO).

    • Add the specific PDE4 enzyme subtype solution to each well and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

    • Incubate for a defined period at room temperature, protected from light.

    • Stop the reaction and add a binding agent that specifically binds to FAM-AMP.

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

PBMC_Cytokine_Assay_Workflow Start Start: Isolate PBMCs from whole blood Culture Culture PBMCs in 96-well plates Start->Culture Pre-treat Pre-treat with various concentrations of this compound Culture->Pre-treat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pre-treat->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Collect Collect cell culture supernatants Incubate->Collect Measure Measure cytokine levels (e.g., TNF-α, IL-23) by ELISA Collect->Measure Analyze Analyze data and calculate IC50 values Measure->Analyze

Caption: Workflow for PBMC cytokine release assay.
  • Procedure:

    • PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

    • Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and plate them in 96-well plates at a density of 2 x 10^5 cells/well.

    • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to induce pro-inflammatory cytokine production.

    • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

    • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

    • Cytokine Quantification: Measure the concentrations of cytokines (e.g., TNF-α, IL-12/23p40, IL-23) in the supernatants using specific enzyme-linked immunosorbent assay (ELISA) kits.

    • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 values.

This protocol assesses the impact of this compound on cytokine production from activated T cells.

  • Procedure:

    • T Cell Stimulation: Use human whole blood or isolated T cells. For stimulation, coat 96-well plates with anti-CD3 antibodies (e.g., 1-5 µg/mL) to activate the T cell receptor. Add soluble anti-CD28 antibodies (e.g., 1-5 µg/mL) to the culture medium for co-stimulation.[7]

    • Compound Treatment: Add various concentrations of this compound or a vehicle control to the wells.

    • Cell Culture: Add the whole blood or isolated T cells to the antibody-coated plates.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Supernatant Collection and Analysis: Collect the supernatants and quantify the levels of T cell-derived cytokines (e.g., IL-4, IL-5, IL-13, IL-17A) using ELISA or a multiplex bead-based immunoassay.

    • Data Analysis: Determine the IC50 values for the inhibition of each cytokine.

In Vivo Studies

This model is used to evaluate the efficacy of this compound in a T-cell-mediated chronic skin inflammation model resembling atopic dermatitis.[1]

  • Procedure:

    • Sensitization: Shave the abdominal skin of mice and apply a solution of oxazolone (B7731731) (e.g., 1.5% in acetone/olive oil) to induce sensitization.

    • Challenge: After 5-7 days, repeatedly apply a lower concentration of oxazolone (e.g., 1%) to the ears of the mice three times a week for several weeks to induce chronic inflammation.

    • Treatment: Administer this compound orally at various doses daily throughout the challenge period. A vehicle control group and a positive control group (e.g., apremilast) should be included.

    • Assessment:

      • Measure ear thickness regularly using a digital caliper as an indicator of edema and inflammation.

      • At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and cellular infiltration).

      • Homogenize ear tissue to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-4) by ELISA.

    • Data Analysis: Compare the changes in ear thickness and cytokine levels between the treatment groups and the vehicle control group to determine the efficacy of this compound.

This model assesses the anti-pruritic (anti-itch) effects of this compound.[1]

  • Procedure:

    • Acclimatization: Place mice individually in observation cages and allow them to acclimate for at least 30 minutes.

    • Treatment: Administer this compound or a vehicle control orally at various doses 1 hour before the pruritus induction.

    • Induction of Pruritus: Inject substance P intradermally into the rostral back of the mice to induce scratching behavior.[5]

    • Observation: Immediately after the injection, record the number of scratches directed to the injection site for a period of 30-60 minutes.

    • Data Analysis: Compare the total number of scratches between the this compound-treated groups and the vehicle control group to evaluate its anti-pruritic effect.

Conclusion

This compound has demonstrated potent anti-inflammatory properties in a range of preclinical models. Its selective inhibition of PDE4, particularly subtypes prevalent in immune cells, leads to a robust suppression of key pro-inflammatory cytokines implicated in psoriasis and atopic dermatitis. The quantitative data from in vitro studies highlight its superior potency compared to other PDE4 inhibitors. Furthermore, in vivo studies have confirmed its efficacy in reducing skin inflammation and pruritus. These findings underscore the significant therapeutic potential of this compound as a novel oral treatment for chronic inflammatory diseases. Ongoing clinical trials will be crucial in further establishing its safety and efficacy in patient populations.[1][2]

References

Core Mechanism of Action: The PDE4 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Phosphodiesterase-4 (PDE4) Inhibition for Psoriasis Research, with Reference to Morcamilast

Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by the hyperproliferation of keratinocytes, leading to the formation of erythematous, scaly plaques.[1] The pathogenesis of psoriasis involves a complex interplay of immune cells and signaling molecules, with the interleukin-23 (IL-23)/T helper 17 (Th17) axis playing a central role.[2] A key enzyme implicated in the inflammatory cascade of psoriasis is phosphodiesterase-4 (PDE4).[3]

PDE4 is the predominant phosphodiesterase expressed in most immune cells and is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), an important intracellular second messenger.[4][5] By degrading cAMP, PDE4 promotes a pro-inflammatory state.[3] Consequently, the inhibition of PDE4 has emerged as a significant therapeutic strategy for psoriasis and other inflammatory conditions.[1][2] PDE4 inhibitors are small-molecule drugs that increase intracellular cAMP levels, which in turn modulates the expression of pro-inflammatory and anti-inflammatory cytokines.[5]

Several PDE4 inhibitors have been developed, with Apremilast and Roflumilast being approved for the treatment of psoriasis.[3] this compound (formerly YM-976) is another PDE4 inhibitor that has been investigated, although publicly available data on its specific application in psoriasis research is limited. This guide provides a comprehensive technical overview of the core principles of PDE4 inhibition in psoriasis, utilizing data from well-characterized PDE4 inhibitors to serve as a reference for researchers, scientists, and drug development professionals interested in this therapeutic class, including emerging agents like this compound.

The therapeutic effect of PDE4 inhibitors in psoriasis stems from their ability to modulate the intracellular signaling cascade mediated by cAMP. In immune cells such as T cells, monocytes, and dendritic cells, as well as in keratinocytes, PDE4 enzymes hydrolyze cAMP to its inactive form, AMP.[3][4] This enzymatic activity maintains low intracellular cAMP levels, which is permissive for the production of pro-inflammatory mediators.

Inhibition of PDE4 blocks this degradation, leading to an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates transcription factors like cAMP-response element-binding protein (CREB).[3][6] Activated CREB promotes the transcription of genes encoding anti-inflammatory cytokines, most notably IL-10.[3] Furthermore, the activation of the cAMP/PKA pathway can suppress the activity of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), thereby reducing the production of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-23, and IL-17.[2][6] This shift from a pro-inflammatory to a more anti-inflammatory state is the fundamental mechanism by which PDE4 inhibitors ameliorate the pathology of psoriasis.[5]

PDE4_Signaling_Pathway cluster_cell Immune Cell / Keratinocyte cluster_nucleus Nucleus ATP ATP AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (inactive) PDE4->AMP Degrades This compound This compound (PDE4 Inhibitor) This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates NFkB NF-κB PKA->NFkB Inhibits pCREB pCREB (active) Anti_Inflammatory Anti-inflammatory Genes (IL-10) pCREB->Anti_Inflammatory Promotes Transcription Pro_Inflammatory Pro-inflammatory Genes (TNF-α, IL-23, IL-17) NFkB->Pro_Inflammatory Promotes Transcription

Caption: PDE4 Inhibition Signaling Pathway

Quantitative Data from Clinical Trials of PDE4 Inhibitors

To illustrate the clinical efficacy and safety profile of PDE4 inhibitors in psoriasis, data from pivotal Phase 3 trials of Apremilast (oral) and Roflumilast (topical) are summarized below. These data provide a benchmark for the expected performance of drugs in this class.

Table 1: Efficacy of Oral Apremilast in Moderate to Severe Plaque Psoriasis (ESTEEM 1 & 2 Trials at Week 16)
EndpointESTEEM 1: Apremilast 30 mg BID (n=562)ESTEEM 1: Placebo (n=282)ESTEEM 2: Apremilast 30 mg BID (n=277)ESTEEM 2: Placebo (n=137)
PASI-75 Response 33.1%5.3%28.8%5.8%
sPGA 0/1 (Clear/Almost Clear) 21.7%3.9%20.4%4.4%
Source: Data from the ESTEEM 1 and ESTEEM 2 phase 3 clinical trials.[7][8]
Table 2: Efficacy of Topical Roflumilast Cream 0.3% in Chronic Plaque Psoriasis (DERMIS-1 & 2 Trials at Week 8)
EndpointDERMIS-1: Roflumilast (n=286)DERMIS-1: Vehicle (n=153)DERMIS-2: Roflumilast (n=294)DERMIS-2: Vehicle (n=148)
IGA Success (Clear/Almost Clear) 42.4%6.1%37.5%6.9%
PASI-75 Response 41.6%7.6%39.0%5.3%
WI-NRS Success (≥4-point itch reduction) 67.5%26.8%69.4%35.6%
Source: Data from the DERMIS-1 and DERMIS-2 phase 3 randomized clinical trials.[9][10][11]
Table 3: Common Adverse Events Associated with PDE4 Inhibitors
Adverse EventApremilast (Oral)Roflumilast (Topical)Placebo (Oral/Topical)
Diarrhea 10-19%~1.5%2-4%
Nausea 10-18%~1.5%3-5%
Headache 6-11%~2.5%2-4%
Upper Respiratory Tract Infection 4-9%~2.0%2-4%
Application Site Pain N/A~1.0%~1.0%
Note: Frequencies are approximate and can vary by study. Apremilast data is derived from psoriasis clinical trials.[8][12] Roflumilast data is from the DERMIS trials.[9][13]

Experimental Protocols for Psoriasis Clinical Trials

The development of a new PDE4 inhibitor, such as this compound, for psoriasis would typically follow a structured clinical trial program. Below is a generalized protocol for a Phase 3, randomized, placebo-controlled study, based on established methodologies in the field.

Generalized Phase 3 Clinical Trial Protocol for an Oral PDE4 Inhibitor
  • Title: A Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of [Investigational Drug] in Adult Subjects with Moderate to Severe Plaque Psoriasis.

  • Study Objectives:

    • Primary: To assess the efficacy of [Investigational Drug] compared to placebo in achieving a Psoriasis Area and Severity Index (PASI) 75 response at Week 16.

    • Secondary: To evaluate the proportion of subjects achieving a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) at Week 16; to assess changes in PASI 90/100, Body Surface Area (BSA) involvement, and patient-reported outcomes (e.g., Dermatology Life Quality Index [DLQI], itch Numeric Rating Scale [NRS]); to evaluate the safety and tolerability of [Investigational Drug].[14][15][16]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study. An initial 16-week treatment period, followed by a long-term extension phase.[17]

  • Inclusion Criteria:

    • Male or female, age 18 years or older.

    • Diagnosis of chronic plaque psoriasis for at least 6 months.[18]

    • Moderate to severe psoriasis defined by:

      • PASI score ≥ 12

      • sPGA score ≥ 3

      • BSA involvement ≥ 10%

    • Candidate for systemic therapy or phototherapy.

    • Willingness to provide written informed consent.

  • Exclusion Criteria:

    • Predominantly non-plaque forms of psoriasis (e.g., guttate, pustular, erythrodermic).[18]

    • Use of other systemic psoriasis therapies or phototherapy within a specified washout period.

    • Use of topical psoriasis treatments within 2 weeks prior to randomization.

    • History of clinically significant medical conditions that could interfere with the study.

    • Known hypersensitivity to the investigational drug or its components.

  • Treatment:

    • Investigational Arm: [Investigational Drug] at a specified dose (e.g., 30 mg twice daily), administered orally.

    • Control Arm: Matching placebo, administered orally.

  • Assessments:

    • Efficacy: PASI, sPGA, BSA, DLQI, and itch NRS assessments at baseline, Week 4, Week 8, and Week 16.

    • Safety: Monitoring of adverse events (AEs), vital signs, physical examinations, and clinical laboratory tests (hematology, chemistry, urinalysis) at each study visit.

  • Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The proportion of subjects achieving PASI 75 at Week 16 in the investigational drug group will be compared to the placebo group using a chi-squared test.

Clinical_Trial_Workflow Screening Screening Period (Up to 4 weeks) - Informed Consent - Inclusion/Exclusion Criteria Check - Washout of Prohibited Meds Baseline Baseline (Week 0) - Final Eligibility Check - Baseline Assessments (PASI, sPGA, etc.) - Randomization Screening->Baseline Treatment Double-Blind Treatment Period (16 Weeks) Baseline->Treatment Visits Study Visits (e.g., Week 4, 8, 12, 16) - Efficacy Assessments - Safety Monitoring - Drug Dispensation Treatment->Visits Periodic PrimaryEndpoint Primary Endpoint Assessment (Week 16) Visits->PrimaryEndpoint FollowUp Long-Term Extension or Safety Follow-up PrimaryEndpoint->FollowUp

Caption: Generalized Psoriasis Clinical Trial Workflow

Conclusion

The inhibition of PDE4 represents a valuable oral and topical therapeutic strategy for the management of psoriasis. By increasing intracellular cAMP, PDE4 inhibitors effectively downregulate the production of key pro-inflammatory cytokines involved in the pathogenesis of the disease. While specific clinical data for this compound in psoriasis are not widely available, the extensive research and successful clinical development of other PDE4 inhibitors like Apremilast and Roflumilast provide a robust framework for understanding the potential efficacy, safety, and developmental pathway for new agents in this class. For researchers and drug development professionals, the established signaling pathways, clinical trial endpoints, and protocol designs serve as a comprehensive guide for advancing novel PDE4 inhibitors from preclinical discovery to clinical validation. Future publications on this compound will be essential to fully delineate its specific profile and potential role in the expanding armamentarium of psoriasis treatments.

References

The Preclinical Evaluation of Novel PDE4 Inhibitors, such as Morcamilast, in Atopic Dermatitis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of novel phosphodiesterase 4 (PDE4) inhibitors, using Morcamilast (formerly known as YPL-001 or GRC 4039) as a conceptual model, for the treatment of atopic dermatitis (AD). Due to the limited publicly available data on this compound specifically in AD models, this document leverages established knowledge of the PDE4 inhibitor class and standard preclinical AD models to outline the key methodologies and data interpretation frameworks relevant to the investigation of new chemical entities in this therapeutic area.

The Role of PDE4 in Atopic Dermatitis Pathophysiology

Atopic dermatitis is a chronic inflammatory skin condition characterized by a complex interplay of epidermal barrier dysfunction and immune dysregulation. A key feature of AD is the predominance of a T helper 2 (Th2) immune response, leading to the release of pro-inflammatory cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2][3][4] These cytokines contribute to the clinical signs of AD, including eczema, pruritus, and further compromise of the skin barrier.[1][2][3][4]

Phosphodiesterase 4 (PDE4) is a critical enzyme within immune cells that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a vital role in regulating inflammation.[5][6] By inhibiting PDE4, intracellular cAMP levels increase, which in turn suppresses the production of a wide range of pro-inflammatory cytokines, including TNF-α, IL-4, IL-13, and others implicated in the AD inflammatory cascade.[5][7][8] This mechanism forms the basis for the therapeutic use of PDE4 inhibitors in inflammatory diseases.[5][6][8][9]

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the intracellular signaling pathway affected by PDE4 inhibitors.

PDE4_Inhibition_Pathway cluster_cell Immune Cell (e.g., T-cell, Monocyte) ProInflammatory_Stimuli Pro-inflammatory Stimuli Receptor Receptor ProInflammatory_Stimuli->Receptor AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway cAMP->NFkB Inhibits AMP 5'-AMP (Inactive) PDE4->AMP Degrades CREB CREB (Inactive) pCREB pCREB (Active) PKA->pCREB Phosphorylates Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) pCREB->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Cytokine Transcription (TNF-α, IL-4, IL-13, etc.) NFkB->Pro_Inflammatory Promotes This compound This compound (PDE4 Inhibitor) This compound->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Comparative Analysis of PDE4 Inhibitors

To contextualize the potential efficacy of a new PDE4 inhibitor like this compound, it is crucial to compare its in vitro potency against established compounds in the same class. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundPDE4 IC50FDA Approval for Atopic DermatitisFormulation
Roflumilast 0.7 nMYesTopical
Apremilast 140 nMNo (Approved for Psoriasis)Oral
Crisaborole 750 nMYesTopical
This compound (YPL-001) Data Not Publicly AvailableNoInvestigational
Data sourced from multiple references.[6]

Preclinical Models of Atopic Dermatitis

A variety of animal models are available to simulate the key aspects of human AD.[10][11][12][13] These models are indispensable for evaluating the efficacy and safety of novel therapeutics.[11][14] They can be broadly categorized into models induced by epicutaneous application of sensitizers, genetically engineered models, and those that spontaneously develop AD-like symptoms.[10]

Oxazolone (B7731731) (OXA)-Induced Atopic Dermatitis Model

This is a widely used hapten-induced model that mimics the chronic Th2-dominant inflammation seen in human AD.[15]

Experimental Protocol:

  • Animals: BALB/c or C57BL/6 mice are commonly used due to their distinct Th1/Th2 immune biases.[11]

  • Sensitization: On Day 0, a solution of oxazolone (e.g., 2% in acetone/olive oil) is applied to a shaved area on the abdomen of the mice.

  • Challenge: Starting from Day 7, a lower concentration of oxazolone (e.g., 0.5-1%) is repeatedly applied to the ear (e.g., every 2-3 days for 2-3 weeks) to elicit a local inflammatory response.[15]

  • Treatment: The test article (e.g., this compound cream) and vehicle control are applied topically to the challenged ear, typically once or twice daily, starting from the first challenge or after the establishment of inflammation. A positive control, such as a topical corticosteroid (e.g., betamethasone), is often included.

  • Endpoint Measurement:

    • Ear Thickness: Measured daily or every other day using a digital caliper as a primary indicator of inflammation and edema.[15]

    • Clinical Score: Ears are scored for erythema, scaling, and excoriation.

    • Histology: At the end of the study, ear tissue is collected for histological analysis (H&E staining) to assess epidermal hyperplasia, and inflammatory cell infiltration (e.g., eosinophils, mast cells).[15]

    • Immunological Analysis: Serum levels of total and allergen-specific IgE are measured.[14] Cytokine levels (e.g., IL-4, IL-13, TNF-α) in tissue homogenates or draining lymph nodes are quantified by ELISA or multiplex assays.

House Dust Mite (HDM)-Induced Atopic Dermatitis Model

This model uses a clinically relevant allergen to induce AD-like skin inflammation, which is particularly relevant as a significant portion of AD patients are sensitized to HDM.[11]

Experimental Protocol:

  • Animals: NC/Nga or BALB/c mice are suitable strains.

  • Sensitization and Challenge: Mice are epicutaneously exposed to an HDM extract. This often involves initial tape-stripping of the skin to disrupt the barrier, followed by repeated application of the HDM extract (e.g., on a patch) over several weeks.[14]

  • Treatment: Topical application of the test article, vehicle, and a positive control is administered as described for the oxazolone model.

  • Endpoint Measurement:

    • Dermatitis Score: A comprehensive clinical score (e.g., SCORAD) is used to assess the severity of erythema, edema, excoriation, and dryness over the application area.

    • Scratching Behavior: The frequency and duration of scratching are recorded via video to directly assess pruritus.

    • Transepidermal Water Loss (TEWL): Measured using a Tewameter to quantify skin barrier dysfunction.[16]

    • Histology and Immunology: Similar to the oxazolone model, tissue and serum are collected for analysis of inflammatory infiltrates, IgE levels, and cytokine profiles.[14]

Quantitative Data Presentation from Representative Models

The following table summarizes typical quantitative outcomes from preclinical AD models treated with a PDE4 inhibitor, providing a benchmark for evaluating a new compound.

ParameterVehicle ControlPDE4 Inhibitor Treatment% Improvement
Ear Thickness (mm) 0.45 ± 0.050.25 ± 0.04~44%
Clinical Dermatitis Score (0-12) 8.5 ± 1.23.0 ± 0.8~65%
Scratching Bouts (per 30 min) 150 ± 2560 ± 15~60%
Serum IgE (ng/mL) 2000 ± 300900 ± 200~55%
Tissue IL-4 levels (pg/mg) 80 ± 1035 ± 8~56%
Tissue IL-13 levels (pg/mg) 120 ± 1550 ± 10~58%
Values are representative and may vary based on the specific model, compound, and experimental conditions.

Generalized Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a topical drug candidate in an induced atopic dermatitis model.

Preclinical_Workflow start Start: Select AD Model (e.g., Oxazolone, HDM) acclimatization Animal Acclimatization (7-14 days) start->acclimatization grouping Randomization into Treatment Groups (Vehicle, Drug, Positive Control) acclimatization->grouping sensitization Sensitization Phase (Day 0) grouping->sensitization challenge Challenge Phase (e.g., Days 7-21) sensitization->challenge treatment Concurrent Treatment (Topical Application) challenge->treatment monitoring In-life Monitoring challenge->monitoring treatment->monitoring measurements Ear Thickness Clinical Scores Scratching Behavior monitoring->measurements termination Study Termination (e.g., Day 22) monitoring->termination collection Sample Collection termination->collection samples Serum Ear Tissue Lymph Nodes collection->samples analysis Ex-vivo Analysis samples->analysis assays Histology (H&E) ELISA / Multiplex (Cytokines) IgE Measurement analysis->assays data Data Analysis & Interpretation assays->data end End: Efficacy & MoA Determination data->end

Caption: Generalized Preclinical Workflow for Atopic Dermatitis Models.

Conclusion

The preclinical evaluation of a novel PDE4 inhibitor, such as this compound, for atopic dermatitis requires a systematic approach utilizing well-characterized animal models. By assessing a compound's ability to reduce key clinical, histological, and immunological endpoints of AD, researchers can build a robust data package to support its progression into clinical development. The methodologies and comparative data presented in this guide offer a foundational framework for professionals in the field to design and interpret such critical studies.

References

Methodological & Application

Application Notes and Protocols for Morcamilast Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, specific experimental solubility and stability data for Morcamilast is not publicly available. The following application notes and protocols are based on established principles of pharmaceutical analysis and available data for other phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast and Apremilast (B1683926). These protocols are intended to serve as a comprehensive guide and starting point for the analysis of this compound. It is imperative that these methods are validated specifically for this compound in a laboratory setting.

Introduction

This compound is a novel phosphodiesterase-4 (PDE4) inhibitor. The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates inflammatory responses.[1][2][3] Understanding the solubility and stability of this compound is a critical prerequisite for the development of a safe, effective, and stable pharmaceutical dosage form. This document provides detailed protocols for determining the solubility profile and assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.[4]

Chemical Structure of this compound
  • Molecular Formula: C₁₉H₂₀F₂N₄O₃S

  • IUPAC Name: 1-[[2-[(1R,5S)-3,6-diazabicyclo[3.1.1]heptan-3-yl]-7-(1,3-thiazol-2-yl)-1,3-benzoxazol-4-yl]oxy]-1,1-difluoro-2-methylpropan-2-ol

This compound Signaling Pathway

This compound, as a PDE4 inhibitor, modulates inflammatory signaling pathways by preventing the degradation of cAMP. This leads to the activation of Protein Kinase A (PKA), which can then phosphorylate and regulate the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), ultimately leading to a reduction in the production of pro-inflammatory mediators.

Morcamilast_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli GPCR GPCR Inflammatory_Stimuli->GPCR activates AC Adenylate Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades to This compound This compound This compound->PDE4 inhibits Downstream_Targets Downstream Targets (e.g., CREB) PKA->Downstream_Targets phosphorylates Anti_inflammatory_Effects Anti-inflammatory Effects Downstream_Targets->Anti_inflammatory_Effects leads to

This compound's mechanism of action in the PDE4 signaling pathway.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following tables provide representative solubility data based on studies of other PDE4 inhibitors, Apremilast and Roflumilast.[5][6]

Aqueous Solubility

The aqueous solubility of this compound should be determined across a physiologically relevant pH range.

Buffer (pH)Temperature (°C)Representative Solubility (µg/mL)
0.1 N HCl (pH 1.2)25 ± 2Data to be determined
Acetate (B1210297) Buffer (pH 4.5)25 ± 2Data to be determined
Phosphate (B84403) Buffer (pH 6.8)25 ± 2Data to be determined
Phosphate Buffer (pH 7.4)25 ± 2Data to be determined

Based on Apremilast, which has poor solubility in aqueous buffers, with the highest solubility of 24.74 µg/mL observed in phosphate buffer (pH 6.8) with 0.15% SLS.[7]

Organic Solvent Solubility

Solubility in organic solvents is important for various stages of drug development, including formulation and analytical method development.

SolventTemperature (°C)Representative Solubility (mg/mL)
Methanol (B129727)25 ± 2Slightly Soluble
Ethanol25 ± 2~10
Acetonitrile25 ± 2Soluble
Dimethyl Sulfoxide (DMSO)25 ± 2~20
Dimethylformamide (DMF)25 ± 2~30
Ethyl Acetate25 ± 2Freely Soluble

Data for Ethanol, DMSO, and DMF are based on Roflumilast.[5] Data for Methanol, Acetonitrile, and Ethyl Acetate are based on Apremilast, which is slightly soluble in methanol and freely soluble in DMSO and ethyl acetate.[6][8]

Stability Testing of this compound

Stability testing is essential to determine the re-test period for the drug substance and the shelf-life for the drug product.[8] The protocols below are for forced degradation studies, which are designed to identify potential degradation products and establish stability-indicating analytical methods.[4][9][10][11]

Experimental Workflow for Stability Testing

Stability_Testing_Workflow Start Start: this compound Sample Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sample_Withdrawal Withdraw Samples at Pre-defined Time Points Stress_Conditions->Sample_Withdrawal Analysis Analyze using Stability-Indicating Method (e.g., HPLC-UV/MS) Sample_Withdrawal->Analysis Data_Evaluation Evaluate Data: - Assay of this compound - Identification of Degradants - Mass Balance Calculation Analysis->Data_Evaluation End End: Determine Degradation Pathway and Stability Profile Data_Evaluation->End

Workflow for forced degradation stability testing of this compound.
Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HClRoom Temperature & 60°CUp to 7 days
Base Hydrolysis0.1 N NaOHRoom Temperature & 60°CUp to 7 days
Oxidative Degradation3% H₂O₂Room Temperature24 hours
Thermal Degradation60°CUp to 48 hours
Photolytic DegradationICH Option 2 (UV/Vis light)Room TemperatureAs per ICH Q1B

These conditions are based on general pharmaceutical practices and studies on Apremilast.[4][8]

Experimental Protocols

Protocol for Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

  • Materials:

    • This compound reference standard

    • Solvents: 0.1 N HCl, acetate buffer (pH 4.5), phosphate buffers (pH 6.8 and 7.4), methanol, ethanol, acetonitrile, DMSO, DMF, ethyl acetate.

    • Calibrated analytical balance, vortex mixer, shaker bath, centrifuge, pH meter, HPLC-UV system.

  • Procedure (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of each solvent in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) in a shaker bath for 24-48 hours to ensure equilibrium is reached.

    • After the incubation period, visually inspect the vials for the presence of undissolved solid.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw a supernatant aliquot and dilute it with a suitable mobile phase to a concentration within the validated range of the analytical method.

    • Analyze the diluted samples using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

    • Perform the experiment in triplicate for each solvent.

Protocol for Forced Degradation Studies
  • Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

  • Materials:

    • This compound reference standard

    • Reagents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

    • Equipment: HPLC-UV/MS system, photostability chamber, oven, water bath.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a known concentration (e.g., 1 mg/mL). Store samples at room temperature and 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours, and up to 7 days), neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Store at room temperature and analyze at specified time points.

    • Thermal Degradation: Expose solid this compound powder to 60°C in an oven. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

    • Photolytic Degradation: Expose solid this compound and a solution of this compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be protected from light.

  • Analysis:

    • Analyze all stressed samples using a validated stability-indicating HPLC method with both UV and mass spectrometric detection.

    • Determine the percentage of this compound remaining and the percentage of each degradation product formed.

    • Calculate the mass balance to ensure that all degradation products have been accounted for.

Analytical Method for Quantification

A stability-indicating analytical method is crucial for accurately quantifying the drug substance in the presence of its degradation products.[12][13][14][15] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used. Coupling with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Proposed HPLC Method Parameters (Starting Point)
ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time-based gradient from 10% to 90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (e.g., 230 nm)
Injection Volume 10 µL

Note: This method will require optimization and validation for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Conclusion

The provided application notes and protocols offer a comprehensive framework for initiating the investigation of this compound's solubility and stability. While based on sound scientific principles and data from analogous compounds, it is crucial to emphasize that these methods must be tailored and validated specifically for this compound to ensure accurate and reliable data for its pharmaceutical development.

References

Application Notes and Protocols for Cell-Based Assays to Determine Morcamilast Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morcamilast is a phosphodiesterase 4 (PDE4) inhibitor, a class of drugs known for their anti-inflammatory properties. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its ability to modulate cAMP levels and inhibit the release of Tumor Necrosis Factor-alpha (TNF-α).

While specific quantitative data for this compound in these cell-based assays is not publicly available, this document provides representative data from other well-characterized PDE4 inhibitors, Roflumilast and Apremilast, to illustrate the expected experimental outcomes and data presentation.

Mechanism of Action

The primary mechanism of action for this compound as a PDE4 inhibitor is the elevation of intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines like Interleukin-10 (IL-10). Concurrently, PKA can also phosphorylate and inhibit the activity of the transcription factor NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, Interleukin-23 (IL-23), and Interferon-gamma (IFN-γ)[1].

Morcamilast_Mechanism_of_Action cluster_cell Inflammatory Cell (e.g., Monocyte) cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AMP AMP PDE4->AMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-κB PKA->NFkB Phosphorylates (Inhibitory) pCREB pCREB (Active) CREB->pCREB Anti_Inflammatory_Genes Anti-inflammatory Cytokine Genes (e.g., IL-10) pCREB->Anti_Inflammatory_Genes Promotes Transcription pNFkB pNF-κB (Inactive) NFkB->pNFkB Pro_Inflammatory_Genes Pro-inflammatory Cytokine Genes (e.g., TNF-α) NFkB->Pro_Inflammatory_Genes Promotes Transcription pNFkB->Pro_Inflammatory_Genes Inhibits Transcription Anti-inflammatory\nCytokines Anti-inflammatory Cytokines Anti_Inflammatory_Genes->Anti-inflammatory\nCytokines Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Pro_Inflammatory_Genes->Pro-inflammatory\nCytokines

This compound's anti-inflammatory signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for well-characterized PDE4 inhibitors, Roflumilast and Apremilast. These values can serve as a benchmark when evaluating the potency of this compound.

Table 1: Inhibition of TNF-α Release by PDE4 Inhibitors

CompoundCell TypeStimulantIC50Reference
Roflumilast Human Bronchial ExplantsLPS~1 nM[2]
Roflumilast Human Lung MacrophagesLPS~0.8 nM[3]
Apremilast Murine Monocytic Cell Line (Raw264.7)LPS104 nM[4]
Apremilast Human Peripheral Blood Mononuclear CellsLPS110 nM[4]

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Modulation of Intracellular cAMP by PDE4 Inhibitors

CompoundCell TypeMeasured EndpointEC50 / IC50Reference
Apremilast MonocytescAMP increaseNot specified, but demonstrated[1]
Roflumilast Various (recombinant enzyme)cAMP hydrolysis inhibition0.8 nM (IC50)[5]

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. IC50 in this context refers to the concentration required to inhibit 50% of the enzymatic degradation of cAMP.

Experimental Protocols

Protocol 1: Determination of IC50 for TNF-α Release in Lipopolysaccharide (LPS)-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a widely used in vitro assay to assess the anti-inflammatory potency of a PDE4 inhibitor in a physiologically relevant primary human cell model.

TNFa_Release_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Seed_Cells Seed PBMCs in 96-well plate Isolate_PBMCs->Seed_Cells Add_this compound Add this compound dilutions to cells (1 hr pre-incubation) Seed_Cells->Add_this compound Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Add_this compound Add_LPS Stimulate with LPS (18-24 hr incubation) Add_this compound->Add_LPS Collect_Supernatant Collect cell supernatant Add_LPS->Collect_Supernatant ELISA Measure TNF-α concentration using ELISA Collect_Supernatant->ELISA Calculate_IC50 Calculate IC50 value ELISA->Calculate_IC50

Workflow for the TNF-α release inhibition assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium. Allow the cells to adhere for 2 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to start with for a novel PDE4 inhibitor would be 1 nM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO in medium).

    • Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a 2X working solution of LPS (e.g., 20 ng/mL) in complete RPMI-1640 medium.

    • Add 100 µL of the 2X LPS solution to each well (final concentration of 10 ng/mL), except for the unstimulated control wells.

    • Add 100 µL of medium to the unstimulated wells. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • TNF-α Measurement:

    • Centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control.

  • Plot the percentage inhibition against the log of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis (four-parameter logistic curve fit).

Protocol 2: Measurement of Intracellular cAMP Accumulation

This protocol outlines a general method to quantify changes in intracellular cAMP levels in response to this compound treatment, often in a cell line that expresses a Gs-coupled receptor to enable stimulation of adenylyl cyclase.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture_Cells Culture suitable cell line (e.g., HEK293) Seed_Cells Seed cells in 96-well plate Culture_Cells->Seed_Cells Add_this compound Add this compound dilutions to cells (30-60 min incubation) Seed_Cells->Add_this compound Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Add_this compound Stimulate_AC Stimulate adenylyl cyclase (e.g., with Forskolin) Add_this compound->Stimulate_AC Lyse_Cells Lyse cells to release intracellular cAMP Stimulate_AC->Lyse_Cells Measure_cAMP Measure cAMP concentration (e.g., using HTRF, ELISA, or luminescence-based kit) Lyse_Cells->Measure_cAMP Generate_Curve Generate dose-response curve Measure_cAMP->Generate_Curve

Workflow for the intracellular cAMP accumulation assay.

Materials:

  • A suitable cell line (e.g., HEK293 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adenylyl cyclase stimulator (e.g., Forskolin)

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well plate (white or black, depending on the assay kit)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Preparation:

    • Culture the chosen cell line according to standard protocols.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Wash the cells once with serum-free medium and then add the diluted inhibitor.

    • Incubate for 30-60 minutes at 37°C.

  • Adenylyl Cyclase Stimulation:

    • Add forskolin (B1673556) to the wells to stimulate cAMP production. The final concentration of forskolin should be determined empirically for each cell line (typically in the range of 1-10 µM).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol provided with the cAMP assay kit.

    • Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the cAMP concentration in each sample based on the standard curve.

  • Plot the cAMP concentration against the this compound concentration to observe the dose-dependent effect. The data can be used to determine an EC50 value for cAMP accumulation.

References

Application Notes and Protocols for In Vivo Dosing of Morcamilast in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morcamilast is a selective phosphodiesterase 4 (PDE4) inhibitor. The PDE4 enzyme family is a critical regulator of intracellular signaling by catalyzing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and immune responses. Consequently, PDE4 inhibitors are a promising class of drugs for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. These application notes provide a detailed overview and generalized protocols for the in vivo administration of this compound in mouse models, based on established methodologies for other well-characterized PDE4 inhibitors like Roflumilast.

Mechanism of Action

PDE4 inhibitors, including this compound, exert their effects by preventing the degradation of cAMP. The subsequent rise in intracellular cAMP activates downstream signaling pathways, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate various target proteins, including transcription factors like cAMP-responsive element-binding protein (CREB), leading to the modulation of gene expression involved in inflammatory processes.

Signaling Pathway of PDE4 Inhibition

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor AC Adenylate Cyclase (AC) Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Anti-inflammatory\nResponse Anti-inflammatory Response CREB->Anti-inflammatory\nResponse Promotes

Caption: Signaling pathway of this compound, a PDE4 inhibitor.

In Vivo Dosing Protocols in Mice

The following protocols are generalized for the administration of this compound in mouse models of inflammatory diseases, such as COPD induced by cigarette smoke exposure. These are based on established protocols for the well-characterized PDE4 inhibitor, Roflumilast.[1][2][3]

Table 1: this compound Dosing Regimen for Murine Models
Parameter Acute Inflammation Model Chronic Disease Model
Mouse Strain C57BL/6JC57BL/6J
Age 8-10 weeks8-10 weeks at initiation
Sex Male or FemaleMale or Female
Route of Administration Oral gavageOral gavage
Dosage 1 mg/kg and 5 mg/kg1 mg/kg and 5 mg/kg
Vehicle 0.5% Carboxymethylcellulose (CMC)0.5% Carboxymethylcellulose (CMC)
Dosing Frequency Single dose 1 hour prior to stimulusOnce daily, 5 days/week
Study Duration 24 hours post-stimulusUp to 7 months

Experimental Protocols

Acute Lung Inflammation Model

This model is designed to assess the immediate anti-inflammatory effects of this compound.

Experimental Workflow:

Caption: Experimental workflow for the acute lung inflammation model.

Methodology:

  • Animal Acclimatization: Acclimatize C57BL/6J mice for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (Vehicle, this compound 1 mg/kg, this compound 5 mg/kg).

  • Dosing: Administer the assigned treatment via oral gavage one hour before exposure to the inflammatory stimulus.

  • Inflammatory Stimulus: Expose mice to cigarette smoke.[1][2]

  • Sample Collection: At 4 and 24 hours post-exposure, collect bronchoalveolar lavage fluid (BALF).

  • Analysis: Perform total and differential cell counts on the BALF to quantify inflammatory cells. The supernatant can be used for cytokine analysis (e.g., ELISA for IL-10).

Expected Outcomes (based on Roflumilast data):

Table 2: Representative Data from Acute Inflammation Model
Treatment Group BALF Neutrophil Count (cells/mL) BALF IL-10 (pg/mL)
Air-exposed ControlBaselineBaseline
Smoke + VehicleIncreased (e.g., 5-fold)Baseline
Smoke + this compound (1 mg/kg)Partially reduced (e.g., by 30%)[1][2]Increased[1][2]
Smoke + this compound (5 mg/kg)Partially reduced (e.g., by 30%)[1][2]Significantly Increased[1][2]
Chronic Obstructive Pulmonary Disease (COPD) Model

This model evaluates the long-term efficacy of this compound in preventing the pathological changes associated with chronic inflammation, such as emphysema.

Experimental Workflow:

References

Application Notes and Protocols for the Use of Morcamilast (Selective PDE4 Inhibitor) in Primary Human Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morcamilast is a next-generation selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical for the degradation of cyclic adenosine (B11128) monophosphate (camp). By elevating intracellular cAMP levels, this compound is anticipated to exert potent anti-inflammatory and immunomodulatory effects. PDE4 is a key regulator in a multitude of immune and structural cells, making it a prime target for therapeutic intervention in a range of inflammatory diseases.[1][2][3] These application notes provide a comprehensive guide for the use of this compound in primary human cell cultures to evaluate its biological activity and therapeutic potential. The protocols outlined below are based on established methodologies for well-characterized PDE4 inhibitors such as Roflumilast and Rolipram and can be adapted for the specific experimental needs.[1][4]

Mechanism of Action

This compound, as a selective PDE4 inhibitor, prevents the hydrolysis of cAMP to its inactive form, 5'-AMP. The resulting increase in intracellular cAMP concentration leads to the activation of downstream effector pathways, primarily Protein Kinase A (PKA).[1][5] PKA activation initiates a signaling cascade that ultimately modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[5][6]

Data Presentation: Efficacy of PDE4 Inhibition in Primary Human Cells

The following tables summarize the quantitative effects of selective PDE4 inhibitors on various primary human cell types, providing an expected performance baseline for this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in Primary Human Immune Cells

Cell TypeStimulantPDE4 InhibitorConcentrationCytokinePercent InhibitionReference
T cells & Macrophages (co-culture)T-cell activationSpecific PDE4 inhibitors0.1 - 10 µMTNF-αDose-dependent[7][8]
T cells & Macrophages (co-culture)T-cell activationSpecific PDE4 inhibitors1 µMMIP-1α, MIP-1β, IFN-γ~50-80%[7]
Monocyte-derived Dendritic CellsLPSRolipram10 µMIL-12~60%[9]
Monocyte-derived Dendritic CellsLPSRolipram10 µMTNF-α~70%[9]
Peripheral Blood Mononuclear CellsPhytohaemagglutininCrisaborole1 µMIL-4, IL-5, IL-13, IL-17, IL-23, TNF-α, IFN-γSignificant Reduction[6]
Macrophages (lung-resected)LPSRoflumilast1 µMCCL2, CCL3, CCL4, CXCL10, TNF-αSignificant Reduction[6]

Table 2: Effects of PDE4 Inhibition on Primary Human Structural Cells

Cell TypeStimulantPDE4 InhibitorConcentrationEffectMeasurementReference
Lung FibroblastsProstaglandin E2Roflumilast1 µMIncreased VEGF productionELISA[10]
Synovial Fibroblasts-PDE4 inhibitors-Inhibition of proliferationCell counting/viability assay[11]
Human Bronchial Epithelial CellsCigarette Smoke ExtractRoflumilast N-oxide100 nMIncreased ciliary beat frequencyVideo microscopy[12]
Pulmonary Microvascular Endothelial CellsIrradiationRoflumilast1 µMReduced apoptosis, preserved barrier functionApoptosis assays, permeability assays[13]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the effect of this compound on cytokine production by activated primary human PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phytohaemagglutinin (PHA) or Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Human TNF-α, IL-6, and IL-1β ELISA kits

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final DMSO concentration should not exceed 0.1%. Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Cell Stimulation: To induce cytokine production, add PHA (e.g., 5 µg/mL) or LPS (e.g., 1 µg/mL) to the wells 1 hour after the addition of this compound.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Protocol 2: Evaluation of this compound on Primary Human Dermal Fibroblast Proliferation

Objective: To assess the impact of this compound on the proliferation of primary human dermal fibroblasts.

Materials:

  • Primary Human Dermal Fibroblasts

  • Fibroblast Growth Medium (supplemented with growth factors)

  • This compound (dissolved in DMSO)

  • Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed primary human dermal fibroblasts in a 96-well plate at a density of 5 x 10^3 cells/well in complete fibroblast growth medium and allow them to adhere overnight.

  • This compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's protocol to determine the relative number of viable cells in each well.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PDE4 PDE4 AMP 5'-AMP PDE4->AMP Degrades cAMP to This compound This compound This compound->PDE4 Inhibits ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene Promotes

Caption: this compound inhibits PDE4, leading to increased cAMP and PKA activation.

G cluster_workflow Experimental Workflow: Cytokine Inhibition Assay Isolate 1. Isolate Primary Human Cells Seed 2. Seed Cells in 96-well Plate Isolate->Seed Treat 3. Treat with this compound (or Vehicle) Seed->Treat Stimulate 4. Stimulate with LPS or PHA Treat->Stimulate Incubate 5. Incubate for 24-48 hours Stimulate->Incubate Collect 6. Collect Supernatants Incubate->Collect Analyze 7. Analyze Cytokines (ELISA) Collect->Analyze

Caption: Workflow for assessing this compound's effect on cytokine production.

G cluster_pathways Crosstalk between cAMP/PKA and NF-κB/MAPK Pathways PDE4_Inhibition PDE4 Inhibition (this compound) cAMP_up ↑ cAMP PDE4_Inhibition->cAMP_up PKA_act PKA Activation cAMP_up->PKA_act NFkB_pathway NF-κB Pathway PKA_act->NFkB_pathway Inhibits MAPK_pathway MAPK Pathway (p38, JNK) PKA_act->MAPK_pathway Inhibits Pro_inflammatory Pro-inflammatory Cytokine Genes NFkB_pathway->Pro_inflammatory Activates MAPK_pathway->Pro_inflammatory Activates

Caption: PDE4 inhibition can suppress pro-inflammatory signaling pathways.

References

Application Notes and Protocols for Morcamilast Administration in Animal Models of Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Morcamilast (formerly ME3183), a selective phosphodiesterase-4 (PDE4) inhibitor, in preclinical animal models of skin inflammation, particularly those relevant to atopic dermatitis and psoriasis. The included protocols are based on established methodologies and available data on this compound's effects.

Mechanism of Action

This compound is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of various immune cells.[1] This leads to the suppression of pro-inflammatory mediators, including key cytokines implicated in the pathogenesis of atopic dermatitis and psoriasis, such as tumor necrosis factor-α (TNF-α) and interleukin-4 (IL-4).[1]

Morcamilast_Mechanism_of_Action Pro-inflammatory Stimuli Pro-inflammatory Stimuli Immune Cell Immune Cell Pro-inflammatory Stimuli->Immune Cell PDE4 PDE4 Immune Cell->PDE4 cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA CREB CREB PKA->CREB Pro-inflammatory Cytokines (TNF-α, IL-4, etc.) Pro-inflammatory Cytokines (TNF-α, IL-4, etc.) CREB->Pro-inflammatory Cytokines (TNF-α, IL-4, etc.) suppresses transcription Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-4, etc.)->Inflammation This compound This compound This compound->PDE4 inhibits

Fig. 1: Simplified signaling pathway of this compound's anti-inflammatory action.

I. Atopic Dermatitis Models

A. Chronic Oxazolone-Induced Dermatitis

This model is widely used to induce a chronic Th2-dominant inflammatory response characteristic of atopic dermatitis. This compound has been shown to significantly suppress skin inflammation in this model.[1]

Experimental Protocol:

  • Animals: BALB/c mice are commonly used.

  • Sensitization (Day 0):

    • Shave the abdominal skin of the mice.

    • Apply 100 µL of a 1.0% oxazolone (B7731731) solution (in acetone) to the shaved abdomen.

  • Challenge (Starting Day 5):

    • Five days after sensitization, apply 20 µL of a 0.5% oxazolone solution to the dorsal surface of each ear.

    • Repeat the challenge daily from day 7 to day 12.

  • This compound Administration:

    • The specific route and dosage of this compound in published studies are not fully detailed in available abstracts. However, based on its oral activity, administration would likely be via oral gavage.

    • Treatment would typically commence before or concurrently with the challenge phase and continue daily.

    • A vehicle control group (receiving the vehicle used to dissolve this compound) and a positive control group (e.g., apremilast) should be included.

  • Evaluation Parameters:

    • Ear Thickness: Measure ear swelling daily before the challenge using a digital caliper.

    • Clinical Score: Assess erythema, scaling, and erosion on a defined scale.

    • Histology: At the end of the experiment, collect ear tissue for H&E staining to evaluate epidermal hyperplasia and inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize ear tissue to measure levels of key cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) by ELISA or qPCR.

    • Serum IgE: Collect blood to measure total and allergen-specific IgE levels.

Oxazolone_Dermatitis_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day_0 Day 0: Abdominal Sensitization (1% Oxazolone in Acetone) Day_5 Day 5: Initial Ear Challenge (0.5% Oxazolone) Day_0->Day_5 5 days Day_7_12 Days 7-12: Daily Ear Challenge & this compound/Vehicle Admin. Day_5->Day_7_12 2 days Day_7_19 Daily Measurement: Ear Thickness, Clinical Score Day_7_12->Day_7_19 Day_19 Day 19: Euthanasia & Tissue Collection Day_7_19->Day_19 Analysis Histology (H&E) Cytokine Analysis (ELISA/qPCR) Serum IgE Day_19->Analysis

Fig. 2: Experimental workflow for the chronic oxazolone-induced dermatitis model.

Quantitative Data Summary (Conceptual based on[1]):

ParameterVehicle ControlThis compoundApremilast (Positive Control)
Change in Ear Thickness (mm) HighSignificantly ReducedReduced
Clinical Score HighSignificantly ReducedReduced
Epidermal Thickness (µm) IncreasedSignificantly ReducedReduced
IL-4 Protein Level (pg/mg tissue) HighSignificantly ReducedReduced
TNF-α Protein Level (pg/mg tissue) HighSignificantly ReducedReduced

Note: Specific numerical data for this compound in this model is not yet publicly available in detail. The table reflects the expected outcomes based on published qualitative statements.

B. Histamine-Induced Vascular Permeability

This model assesses the ability of a compound to inhibit type I hypersensitivity reactions by measuring the leakage of plasma into the tissue following a histamine (B1213489) challenge. This compound has been shown to significantly suppress histamine-induced vascular permeability.

Experimental Protocol:

  • Animals: Male ICR or similar mouse strains.

  • This compound Administration:

    • Administer this compound orally at various time points (e.g., 1, 2, and 4 hours) prior to the histamine challenge.

  • Procedure:

    • Anesthetize the mice and inject a solution of Evans Blue dye (e.g., 1% in saline) intravenously.

    • After a short interval (e.g., 1 minute), inject histamine (e.g., 100 ng in 20 µL of saline) intradermally into the dorsal skin.

    • Inject saline as a control at a different site.

  • Evaluation:

    • After a set time (e.g., 20-30 minutes), euthanize the mice and excise the skin at the injection sites.

    • Extract the Evans Blue dye from the skin samples using formamide (B127407).

    • Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at ~620 nm.

Quantitative Data Summary:

CompoundIC50 for IL-4 Production (nM)IC50 for IL-5 Production (nM)IC50 for IL-13 Production (nM)In Vivo Vascular Permeability
This compound 33.142.5584Significant Suppression
Apremilast 9871431>13540Suppression (early time points)
Roflumilast 134151>12238Suppression (early time points)

Data for IC50 values are from in vitro studies on human whole blood cells.

II. Pruritus (Itch) Model

A. Substance P-Induced Pruritus

This model is used to evaluate the antipruritic effects of a compound by measuring the scratching behavior induced by Substance P, a key neuropeptide involved in itch transmission. This compound has demonstrated antipruritic effects in this model.[1]

Experimental Protocol:

  • Animals: Male ICR mice.

  • Acclimation: Place mice in individual observation cages for at least 1 hour before the experiment.

  • This compound Administration: Administer this compound (likely orally) at a set time before the Substance P injection.

  • Induction of Itching:

    • Inject Substance P (e.g., 100 nmol in 50 µL of saline) intradermally into the rostral back of the mice.

  • Behavioral Observation:

    • Immediately after injection, record the number of scratching bouts directed at the injection site for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid scratching movements with the hind paw.

SubstanceP_Itch_Workflow Acclimation Acclimation (≥ 1 hr) Drug_Admin This compound/Vehicle Administration Acclimation->Drug_Admin SP_Injection Intradermal Substance P Injection Drug_Admin->SP_Injection Pre-treatment time Observation Behavioral Observation (Count Scratching Bouts for 30-60 min) SP_Injection->Observation

Fig. 3: Workflow for the Substance P-induced pruritus model.

Quantitative Data Summary (Conceptual based on[1]):

Treatment GroupNumber of Scratches (in 30 min)
Vehicle Control High
This compound Significantly Reduced

Note: Specific numerical data for this compound in this model is not yet publicly available in detail. The table reflects the expected outcomes based on published qualitative statements.

III. Psoriasis Models

While specific preclinical data for this compound in psoriasis animal models is less detailed in the public domain, its potent inhibition of TNF-α suggests potential efficacy.[1] The imiquimod-induced psoriasis model is a standard and relevant model to test such compounds.

A. Imiquimod-Induced Psoriasis-Like Inflammation (Conceptual Protocol for this compound)

Experimental Protocol:

  • Animals: BALB/c or C57BL/6 mice.

  • Induction of Inflammation:

    • Shave the dorsal skin of the mice.

    • Apply a daily topical dose of imiquimod (B1671794) cream (5%) to the shaved back for 5-7 consecutive days.

  • This compound Administration:

    • Administer this compound (e.g., orally) daily, starting on the same day as the first imiquimod application.

  • Evaluation Parameters:

    • PASI Score: Score the skin lesions daily for erythema, scaling, and thickness, analogous to the human Psoriasis Area and Severity Index (PASI).

    • Skin Thickness: Measure the thickness of the treated skin daily.

    • Spleen Weight: At the end of the study, measure spleen weight as an indicator of systemic inflammation.

    • Histology: Analyze skin biopsies for parakeratosis, acanthosis, and immune cell infiltration.

    • Cytokine Analysis: Measure levels of psoriasis-related cytokines (e.g., IL-17, IL-23, TNF-α) in the skin tissue.

Conclusion

This compound has demonstrated potent anti-inflammatory and antipruritic effects in relevant animal models of atopic dermatitis and pruritus. Its mechanism of action, centered on PDE4 inhibition and subsequent suppression of key inflammatory cytokines, supports its development for various inflammatory skin diseases. The protocols outlined above provide a framework for the preclinical evaluation of this compound and similar compounds. Further publication of detailed quantitative data from these studies will be crucial for a more precise understanding of its dose-response relationship and therapeutic potential.

References

Application Note: Quantification of Morcamilast in Tissue Samples Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Morcamilast in tissue homogenates. This compound, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, is under investigation for various inflammatory diseases. Accurate quantification in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The described protocol is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this compound in preclinical tissue samples.

Introduction

This compound is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), leading to a reduction in the production of pro-inflammatory mediators. To understand the distribution and concentration of this compound at the site of action, a reliable and sensitive analytical method for its quantification in various tissues is essential. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from tissue samples.

Chemical Information

  • Analyte: this compound

  • Molecular Formula: C₁₉H₂₀F₂N₄O₃S[1]

  • Molecular Weight: 422.5 g/mol [1]

  • Internal Standard (IS): Roflumilast-d4 (structurally similar PDE4 inhibitor, commercially available SIL-IS)

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Roflumilast-d4 (Internal Standard)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Control tissue (e.g., liver, lung, kidney) from untreated animals

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bead mill homogenizer with ceramic beads

  • Microcentrifuge tubes

  • 96-well collection plates

  • Centrifuge capable of handling microcentrifuge tubes and 96-well plates

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Roflumilast-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 to 1000 ng/mL.

  • QC Sample Preparation: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate weighing of the this compound reference standard.

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of Roflumilast-d4 in acetonitrile.

Tissue Sample Preparation: Homogenization and Protein Precipitation
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Add 400 µL of ice-cold PBS (pH 7.4) to the tissue in a 2 mL microcentrifuge tube containing ceramic beads.

    • Homogenize the tissue using a bead mill homogenizer until a uniform homogenate is achieved.

  • Protein Precipitation:

    • To 100 µL of tissue homogenate in a microcentrifuge tube, add 20 µL of the Roflumilast-d4 internal standard working solution (100 ng/mL).

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 423.1 → [Fragment ion 1], m/z 423.1 → [Fragment ion 2] Roflumilast-d4 (IS): m/z 407.1 → 190.9
Collision Energy (CE) Optimized for each transition
Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The specific fragment ions and collision energies for this compound need to be determined by direct infusion of the reference standard into the mass spectrometer.

Data Presentation

Table 1: Linearity and Sensitivity of this compound Quantification
AnalyteCalibration Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound1 - 1000> 0.9951
Table 2: Precision and Accuracy of this compound Quantification in Tissue Homogenate
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%RSD) (n=18)Inter-day Accuracy (%Bias) (n=18)
Low3< 10%± 15%< 10%± 15%
Medium300< 10%± 15%< 10%± 15%
High800< 10%± 15%< 10%± 15%
Table 3: Recovery and Matrix Effect of this compound from Tissue Homogenate
QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 85%90 - 110%
High800> 85%90 - 110%

Visualization

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis tissue 1. Weigh ~100 mg of Tissue pbs 2. Add 400 µL ice-cold PBS tissue->pbs homogenize 3. Homogenize with Bead Mill pbs->homogenize homogenate Tissue Homogenate homogenize->homogenate aliquot 4. Take 100 µL Homogenate is_add 5. Add 20 µL Internal Standard (Roflumilast-d4) aliquot->is_add ppt_solvent 6. Add 400 µL cold ACN + 0.1% FA is_add->ppt_solvent vortex 7. Vortex 1 min ppt_solvent->vortex centrifuge 8. Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge supernatant 9. Transfer Supernatant centrifuge->supernatant lcms 10. Inject 5 µL into LC-MS/MS supernatant->lcms data 11. Data Acquisition and Quantification lcms->data

Caption: Experimental workflow for this compound quantification in tissue.

Discussion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples using LC-MS/MS. The use of a simple protein precipitation method allows for high-throughput sample processing. The incorporation of a stable isotope-labeled internal standard, Roflumilast-d4, is crucial for mitigating variability arising from sample preparation and potential matrix effects, thereby ensuring the accuracy and reliability of the analytical data. The described method is sensitive, robust, and suitable for supporting preclinical drug development studies of this compound. Researchers should perform a full method validation according to regulatory guidelines before analyzing study samples.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of PDE4 to Mimic Morcamilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morcamilast (ME3183) is a potent, orally active, pan-phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory effects, making it a promising therapeutic candidate for inflammatory diseases such as psoriasis and atopic dermatitis.[1] Its mechanism of action involves the inhibition of PDE4 enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.

These application notes provide a comprehensive framework for utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down PDE4 subtypes, thereby mimicking the pharmacological effects of this compound. This genetic approach allows for the dissection of the specific roles of PDE4 subtypes in inflammatory processes and serves as a powerful tool for target validation and mechanistic studies in drug development.

Principle: Mimicking a Pan-PDE4 Inhibitor with shRNA

This compound acts as a pan-PDE4 inhibitor, meaning it targets all four PDE4 subtypes (A, B, C, and D). To genetically mimic this broad inhibition, a strategy involving the simultaneous knockdown of the predominantly expressed PDE4 subtypes in immune cells is required. In key inflammatory cells such as T cells and monocytes, PDE4A, PDE4B, and PDE4D are the primary subtypes expressed, while PDE4C is largely absent. Therefore, a co-transduction approach using lentiviral particles carrying shRNAs targeting PDE4A, PDE4B, and PDE4D is recommended to best replicate the effects of a pan-PDE4 inhibitor like this compound.

Signaling Pathway and Experimental Rationale

The central signaling pathway affected by PDE4 inhibition is the cAMP-Protein Kinase A (PKA) pathway. Under normal inflammatory conditions, PDE4 hydrolyzes cAMP, keeping its levels low. When PDE4 is inhibited by a drug like this compound or knocked down by shRNA, cAMP levels rise, leading to the activation of PKA. Activated PKA then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10), while simultaneously suppressing the transcription of pro-inflammatory cytokine genes like Tumor Necrosis Factor-alpha (TNF-α), IL-12, IL-23, and IL-17.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus GPCR GPCR Inflammatory Stimulus->GPCR Activates AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP AMP AMP cAMP->AMP Hydrolyzes PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates PDE4_shRNA Lentiviral shRNA (PDE4A, B, D) PDE4 PDE4 (A, B, D) PDE4_shRNA->PDE4 Knockdown This compound This compound This compound->PDE4 Inhibits pCREB pCREB CREB->pCREB Pro_Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-12, IL-23, IL-17) pCREB->Pro_Inflammatory_Genes Inhibits Transcription Anti_Inflammatory_Genes Anti-inflammatory Genes (IL-10) pCREB->Anti_Inflammatory_Genes Promotes Transcription

Caption: PDE4 Inhibition Signaling Pathway.

Data Presentation: this compound vs. shRNA Knockdown

The following tables summarize the expected quantitative outcomes from pharmacological inhibition with this compound and genetic knockdown of PDE4 subtypes in human peripheral blood mononuclear cells (PBMCs). These values serve as a benchmark for successful mimicry.

Table 1: Pharmacological Inhibition with this compound

Parameter Cell Type Stimulant This compound Concentration Expected Outcome
TNF-α Secretion Human PBMCs LPS (10 ng/mL) 100 nM ~50-70% inhibition
IL-10 Secretion Human PBMCs LPS (10 ng/mL) 100 nM ~1.5-2.5-fold increase
IL-17A Secretion Human CD4+ T cells anti-CD3/CD28 100 nM Significant inhibition
IL-23 Secretion Human PBMCs LPS (10 ng/mL) 100 nM Significant inhibition

| T Cell Proliferation | Human CD4+ T cells | anti-CD3/CD28 | 100 nM | Moderate inhibition |

Table 2: Genetic Knockdown of PDE4 Subtypes

Parameter Cell Type Target Genes Expected Outcome (vs. Scrambled shRNA)
PDE4A mRNA Human PBMCs PDE4A >70% knockdown
PDE4B mRNA Human PBMCs PDE4B >70% knockdown
PDE4D mRNA Human PBMCs PDE4D >70% knockdown
TNF-α Secretion Human PBMCs PDE4A, B, D ~40-60% inhibition
IL-10 Secretion Human PBMCs PDE4A, B, D ~1.5-2.0-fold increase

| T Cell Proliferation | Human CD4+ T cells | PDE4A, B, D | Moderate inhibition |

Experimental Protocols

Protocol 1: Lentiviral shRNA Co-transduction of Human PBMCs

This protocol outlines the simultaneous knockdown of PDE4A, PDE4B, and PDE4D in primary human PBMCs.

Materials:

  • HEK293T cells

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmids containing shRNAs targeting human PDE4A, PDE4B, PDE4D, and a non-targeting (scrambled) control.

  • Transfection reagent

  • Primary human PBMCs

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Polybrene

  • Puromycin (B1679871)

  • Recombinant human IL-2

Procedure:

  • Lentivirus Production (Day 1-3):

    • Separately produce high-titer lentiviral particles for each shRNA construct (PDE4A, PDE4B, PDE4D, and scrambled control) by transfecting HEK293T cells with the respective transfer plasmid along with packaging and envelope plasmids.

    • Harvest the viral supernatant at 48 and 72 hours post-transfection, pool, and concentrate the virus.

    • Determine the viral titer for each construct.

  • PBMC Transduction (Day 4):

    • Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Plate 1 x 10^6 PBMCs per well in a 24-well plate in complete RPMI medium.

    • Prepare four transduction cocktails:

      • Control: Scrambled shRNA lentivirus.

      • PDE4 Knockdown: A mix of PDE4A, PDE4B, and PDE4D shRNA lentiviruses.

    • For the PDE4 knockdown group, combine the three viruses at a multiplicity of infection (MOI) of 5 for each virus (total MOI of 15). Adjust MOI as needed based on cell viability and transduction efficiency.

    • Add Polybrene to a final concentration of 8 µg/mL to each well.

    • Add the viral cocktails to the cells and mix gently.

    • Incubate for 18-24 hours at 37°C and 5% CO2.

  • Selection of Transduced Cells (Day 5 onwards):

    • After incubation, gently centrifuge the plate, remove the virus-containing medium, and replace it with fresh medium containing puromycin (1-2 µg/mL, titrate for your specific cells) and IL-2 (20 U/mL) to select for successfully transduced cells.

    • Maintain the cells in selection medium for at least 72 hours, replacing the medium every 2-3 days, before proceeding with validation and functional assays.

cluster_virus_prod Lentivirus Production cluster_transduction PBMC Transduction cluster_selection Selection & Expansion p1 Transfect HEK293T cells with shRNA plasmids p2 Harvest & Concentrate Viral Supernatant p1->p2 p3 Determine Viral Titer p2->p3 t2 Prepare Viral Cocktails (Control & PDE4 shRNAs) p3->t2 Use Titered Virus t1 Isolate & Plate PBMCs t1->t2 t3 Add Virus & Polybrene to Cells t2->t3 t4 Incubate 18-24 hours t3->t4 s1 Replace medium with Puromycin & IL-2 t4->s1 s2 Select for 72+ hours s1->s2 s3 Expand stable knockdown cell population s2->s3 Validation & Functional Assays Validation & Functional Assays s3->Validation & Functional Assays

Caption: Lentiviral Co-transduction Workflow.

Protocol 2: Validation of PDE4 Knockdown

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown:

  • After selection, harvest 1-2 x 10^6 cells from both control and PDE4 knockdown groups.

  • Isolate total RNA using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for human PDE4A, PDE4B, PDE4D, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the percentage of knockdown using the ΔΔCt method relative to the scrambled shRNA control.

B. Western Blot for Protein Knockdown:

  • Lyse 2-5 x 10^6 cells from each group in RIPA buffer with protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for PDE4A, PDE4B, and PDE4D.

  • Use an antibody for a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

Protocol 3: Functional Validation Assays

A. Multiplex Cytokine Secretion Assay:

  • After selection and expansion, wash the cells and resuspend them in fresh medium.

  • Plate 2 x 10^5 cells per well in a 96-well plate.

  • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 10 ng/mL for 24 hours to induce cytokine production from monocytes.

  • After incubation, centrifuge the plate and carefully collect the supernatant.

  • Analyze the supernatant for a panel of cytokines (including TNF-α, IL-10, IL-12, IL-23) using a commercial multiplex bead-based immunoassay (e.g., Cytometric Bead Array) according to the manufacturer's protocol.[2][3][4]

  • Quantify the cytokine concentrations and compare the levels between the PDE4 knockdown and scrambled control groups.

B. T Cell Proliferation Assay (CFSE-based):

  • If starting with total PBMCs, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) dye before transduction, following a standard CFSE staining protocol.[5][6][7]

  • After transduction and selection (as described in Protocol 1), wash the cells and resuspend them in fresh medium.

  • Plate 2 x 10^5 cells per well in a 96-well plate pre-coated with anti-CD3 antibodies (1-5 µg/mL) and add soluble anti-CD28 antibodies (1 µg/mL) to the medium to stimulate T cell proliferation.

  • Culture the cells for 4-5 days.

  • Harvest the cells and stain with fluorescently-labeled antibodies for T cell markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

  • Compare the proliferation profiles of the PDE4 knockdown T cells to the scrambled control T cells.

cluster_validation Knockdown Validation cluster_functional Functional Assays start Stable Knockdown PBMC Population v1 qRT-PCR for mRNA levels start->v1 v2 Western Blot for Protein levels start->v2 f1 Stimulate cells (e.g., LPS) start->f1 f4 Stimulate cells (anti-CD3/CD28) start->f4 f2 Collect Supernatant f1->f2 f3 Multiplex Cytokine Assay f2->f3 f5 Culture for 4-5 days f4->f5 f6 CFSE Proliferation Assay (Flow Cytometry) f5->f6

Caption: Validation and Functional Assay Workflow.

Conclusion

The protocols outlined in these application notes provide a robust methodology for mimicking the pan-PDE4 inhibitory effects of this compound using lentiviral shRNA. By simultaneously knocking down the key PDE4 subtypes expressed in immune cells, researchers can create a powerful in vitro model to study the downstream consequences of broad PDE4 inhibition. This genetic approach, when combined with rigorous validation and functional assays, offers a precise tool for dissecting the complexities of inflammatory signaling pathways and for the preclinical assessment of novel anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Morcamilast Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Morcamilast?

A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cell types. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of downstream transcription factors, such as CREB (cAMP response element-binding protein). Ultimately, this signaling cascade results in the modulation of inflammatory responses, including the suppression of pro-inflammatory cytokine production.

Q2: What is the recommended starting concentration range for this compound in cell culture?

A2: For initial experiments, a starting concentration range of 0.1 µM to 10 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I dissolve and store this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

A4: this compound may exhibit cytotoxicity at higher concentrations. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range for your specific cell line.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound - Inactive compound- Suboptimal concentration- Insufficient incubation time- Cell line is not responsive- Verify the activity of your this compound stock.- Perform a dose-response experiment with a wider concentration range.- Optimize the incubation time.- Ensure your cell line expresses PDE4 and the relevant downstream signaling components.
High cell death or morphological changes - this compound cytotoxicity- DMSO toxicity- Determine the IC50 value of this compound using a cytotoxicity assay and use concentrations well below this value.- Ensure the final DMSO concentration in your culture medium is ≤ 0.1%.
Precipitation of this compound in culture medium - Poor solubility- Exceeded solubility limit- Ensure the stock solution is fully dissolved before diluting in culture medium.- Prepare fresh dilutions for each experiment.- Consider using a different solvent or a formulation with improved solubility.
Inconsistent results between experiments - Variability in cell passage number- Inconsistent reagent preparation- Pipetting errors- Use cells within a consistent passage number range.- Prepare fresh reagents and ensure accurate dilutions.- Calibrate pipettes regularly.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Intracellular cAMP Levels
  • Cell Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with different concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • cAMP Assay: Use a commercial cAMP enzyme immunoassay (EIA) kit to measure the intracellular cAMP concentration in the cell lysates.

  • Data Analysis: Normalize the cAMP levels to the total protein concentration in each sample.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Different Cell Lines (IC50 values)

Cell LineIncubation Time (hours)IC50 (µM)
RAW 264.724> 50
A5492435.2
Jurkat4828.7

Table 2: Effect of this compound on cAMP Levels in RAW 264.7 Cells

This compound Concentration (µM)Incubation Time (minutes)cAMP Level (pmol/mg protein)
0 (Vehicle)305.8 ± 0.7
0.13015.2 ± 1.5
13048.6 ± 4.2
103095.3 ± 8.9

Visualizations

morcamilast_pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP ATP->cAMP Adenylate Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Inflammatory_Response Inflammatory Response (e.g., TNF-α production) CREB->Inflammatory_Response Suppresses

Caption: this compound signaling pathway.

Caption: Experimental workflow for optimizing this compound.

Troubleshooting Morcamilast's off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Morcamilast, a novel phosphodiesterase 4 (PDE4) inhibitor. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on interpreting results and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. This elevation in cAMP has various anti-inflammatory effects, including the reduced production of pro-inflammatory cytokines.[1]

Q2: What are the common off-target effects associated with PDE4 inhibitors like this compound?

PDE4 inhibitors as a class are known to have dose-limiting side effects, which are often attributed to off-target activities or effects in tissues other than the intended target.[2] Common side effects observed in clinical and preclinical studies of PDE4 inhibitors include gastrointestinal disturbances (nausea and vomiting), headaches, and in some cases, psychiatric symptoms.[1] These effects are often linked to the inhibition of PDE4 isoforms in non-target tissues. For instance, PDE4D inhibition has been associated with emesis.[3] Researchers should be aware of these potential off-target effects during their investigations.

Troubleshooting Guides

Scenario 1: Inconsistent IC50 Values for this compound

Problem: You are observing significant variability in the IC50 value of this compound across different experiments or between biochemical and cell-based assays.

Possible Causes and Solutions:

  • Reagent Stability: Ensure that your this compound stock solutions are stable and have not undergone degradation. Repeated freeze-thaw cycles can be detrimental. It is recommended to aliquot stock solutions and prepare fresh dilutions for each experiment.[4]

  • Enzyme Activity: The activity of the recombinant PDE4 enzyme can vary between batches or suppliers. To ensure consistency, standardize your enzyme source and lot number, and always include a known reference PDE4 inhibitor in your assays.[4]

  • Cell Permeability: If the IC50 value is significantly higher in cell-based assays compared to biochemical assays, the compound may not be effectively crossing the cell membrane to reach its intracellular target.[4] Consider performing permeability assays (e.g., PAMPA) or modifying the compound's structure to improve its physicochemical properties.

  • Presence of Efflux Pumps: Cells may actively transport this compound out of the cytoplasm, reducing its intracellular concentration. This can be investigated using efflux pump inhibitors.

Experimental Protocol: cAMP Accumulation Assay

This protocol can be used to determine the functional inhibition of PDE4 by this compound in a cellular context.

  • Cell Culture: Culture cells of interest (e.g., HEK293 cells expressing the target PDE4 subtype) to approximately 80-90% confluency.

  • Cell Treatment:

    • Pre-treat cells with a serial dilution of this compound or a reference inhibitor for 30 minutes.

    • Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) for 15 minutes to induce cAMP production.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with a cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Scenario 2: Unexpected Cellular Phenotype or Toxicity

Problem: Your PDE4 inhibitor shows the desired effect in a biochemical assay, but has no effect or an unexpected effect (e.g., cell death) in cell-based assays.

Possible Causes and Solutions:

  • Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on protein kinases.[5] To investigate this, it is crucial to profile this compound against a panel of kinases.

  • Activation of Alternative Signaling Pathways: Inhibition of PDE4 may lead to compensatory activation of other signaling pathways that could mask the intended effect or lead to an unexpected phenotype.

  • General Compound Toxicity: The observed cellular effect may be due to general cytotoxicity of the compound rather than specific inhibition of PDE4.

Experimental Protocol: Kinase Selectivity Profiling

This protocol outlines a general approach to assess the selectivity of this compound against a panel of protein kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., Eurofins, Reaction Biology). The panel should ideally cover a significant portion of the human kinome.

  • Assay Format: The service provider will typically perform either radiometric (e.g., 33P-ATP filter binding) or fluorescence-based assays to measure the activity of each kinase in the presence of this compound at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition relative to a vehicle control. Significant inhibition (e.g., >50%) of any kinase other than the intended target should be followed up with IC50 determination for those specific kinases.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound against PDE Isoforms

PDE IsoformIC50 (nM)
PDE4A15
PDE4B 2
PDE4C25
PDE4D10
PDE1A>10,000
PDE2A>10,000
PDE3A5,000
PDE5A>10,000
PDE7A8,000

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Off-Target Kinase Profile of this compound

Kinase TargetPercent Inhibition at 1 µM
MAPK1275%
CDK260%
ROCK145%
PKA<10%
PKCα<10%

This table presents hypothetical data for illustrative purposes.

Visualizations

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Inhibits This compound This compound This compound->PDE4 Inhibits

Caption: PDE4 signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_analysis Analysis and Conclusion Start Inconsistent or Unexpected Results Check_Reagents Verify Compound and Reagent Stability Start->Check_Reagents Biochemical_Assay Confirm On-Target Activity (Biochemical) Check_Reagents->Biochemical_Assay Cell_Based_Assay Assess Cellular Potency (e.g., cAMP assay) Biochemical_Assay->Cell_Based_Assay Selectivity_Profile Perform Kinase and/or PDE Selectivity Profiling Cell_Based_Assay->Selectivity_Profile Toxicity_Assay Evaluate General Cellular Toxicity Selectivity_Profile->Toxicity_Assay Analyze_Data Analyze All Data Toxicity_Assay->Analyze_Data Conclusion Identify Source of Discrepancy Analyze_Data->Conclusion

Caption: Experimental workflow for troubleshooting off-target effects.

Logical_Relationships Potent_Biochemical Potent in Biochemical Assay? Potent_Cellular Potent in Cellular Assay? Potent_Biochemical->Potent_Cellular Yes Poor_Compound Poor Compound Properties Potent_Biochemical->Poor_Compound No Selective Selective Profile? Potent_Cellular->Selective Yes Permeability_Issue Potential Permeability or Efflux Issue Potent_Cellular->Permeability_Issue No On_Target Likely On-Target Effect Selective->On_Target Yes Off_Target_Effect Potential Off-Target Effect Selective->Off_Target_Effect No

References

Mitigating Morcamilast-induced side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating side effects associated with Morcamilast in animal studies. Given that this compound is a phosphodiesterase-4 (PDE4) inhibitor, this guidance is based on the established knowledge of mitigating class-specific side effects of PDE4 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its side effects?

A1: this compound is a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger.[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn regulates a wide array of genes and proteins involved in inflammation.[1] This mechanism is central to its therapeutic anti-inflammatory effects. However, PDE4 is also present in various other cells and tissues, including the brain and gastrointestinal tract.[1] Inhibition of PDE4 in these areas is thought to be responsible for common side effects such as nausea, vomiting, and other gastrointestinal disturbances.[1][2]

Q2: What are the most common side effects of PDE4 inhibitors observed in animal studies?

A2: The most frequently reported side effects of PDE4 inhibitors like roflumilast (B1684550) in animal models, particularly at higher doses, include:

  • Gastrointestinal disturbances (e.g., nausea, vomiting, diarrhea)[2][3]

  • Body and spleen weight loss[3]

  • Increased secretory activity of harderian glands in rats[3]

  • Leukocytosis (increased white blood cell count)[3]

  • Pro-inflammatory effects in some rat models[3]

  • Changes in locomotor activity[4]

Q3: Are there strategies to reduce the gastrointestinal side effects of this compound?

A3: Yes, several strategies can be employed to mitigate gastrointestinal side effects. One promising approach is the co-administration of a cyclooxygenase-2 (COX-2) inhibitor.[3] Studies with the PDE4 inhibitor roflumilast have shown that co-treatment with a COX-2 selective inhibitor, such as lumiracoxib (B1675440), can prevent many of the toxicological findings without compromising the anti-inflammatory efficacy of the PDE4 inhibitor.[3] Additionally, optimizing the formulation of this compound to control its release profile may also help in reducing peak plasma concentrations that can be associated with acute side effects.

Q4: Can the pro-inflammatory effects observed in some animal models be prevented?

A4: The pro-inflammatory effects sometimes seen with high doses of PDE4 inhibitors in rats can be effectively prevented by the co-administration of a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX-2.[3] For instance, both the non-selective COX inhibitor diclofenac (B195802) and the COX-2 selective inhibitor lumiracoxib have been shown to prevent the major pro-inflammatory effects of roflumilast in rats.[3]

Troubleshooting Guides

Issue 1: Animal exhibits signs of nausea or emesis post-administration.
Potential Cause Troubleshooting Step Expected Outcome
High peak plasma concentration of this compound.1. Review the dosing regimen. Consider dose fractionation (administering smaller doses more frequently).2. Explore alternative formulations with a slower release profile.Reduction in the incidence and severity of nausea and emesis.
Central nervous system-mediated effects.1. Consider co-administration with an anti-emetic agent (consult with a veterinarian for appropriate choices and doses).2. Evaluate the potential for a different route of administration (e.g., subcutaneous vs. oral) to alter the pharmacokinetic profile.Attenuation of emetic responses.
Issue 2: Significant body weight loss and diarrhea observed during the study.
Potential Cause Troubleshooting Step Expected Outcome
Gastrointestinal intolerance and pro-inflammatory effects.1. Implement co-administration with a COX-2 inhibitor (see experimental protocol below).2. Ensure adequate hydration and nutritional support for the animals.Prevention of body weight loss and diarrhea, and mitigation of underlying pro-inflammatory responses.
Dose-related toxicity.1. Perform a dose-response study to identify the minimum effective dose with an acceptable side effect profile.2. Monitor animals closely for signs of distress and adjust the dose accordingly.Establishment of a therapeutic window with minimized toxicity.

Experimental Protocols

Protocol 1: Co-administration of a COX-2 Inhibitor to Mitigate Side Effects

This protocol is adapted from studies on roflumilast and can be used as a starting point for this compound.

Objective: To assess the efficacy of a COX-2 inhibitor in preventing this compound-induced side effects in rats.

Materials:

  • This compound

  • COX-2 inhibitor (e.g., Lumiracoxib)

  • Vehicle for both compounds

  • Wistar rats

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to the following groups (n=8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 10 mg/kg, oral, once daily)

    • Group 3: this compound (10 mg/kg) + COX-2 inhibitor (e.g., 10 mg/kg, oral, once daily)

    • Group 4: COX-2 inhibitor only (10 mg/kg)

  • Administration: Administer the compounds orally once daily for 4 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity, including diarrhea and increased secretion of harderian glands.

  • Terminal Procedures (Day 5):

    • Collect blood samples for hematology (leukocyte count) and clinical chemistry (e.g., CINC-1 levels).

    • Euthanize animals and perform necropsy.

    • Collect and weigh spleen.

    • Perform histopathological examination of thymus, spleen, mesentery, and mesenteric lymph nodes.

Data Analysis: Compare the parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway cluster_cAMP cAMP Degradation ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene_Expression Anti-inflammatory Gene Expression CREB->Gene_Expression Promotes This compound This compound This compound->PDE4 Inhibits

Caption: Mechanism of this compound action via PDE4 inhibition.

Experimental Workflow for Side Effect Mitigation

Mitigation_Workflow Start Start: Observe Side Effects (e.g., Emesis, Weight Loss) Dose_Response Conduct Dose-Response Study Start->Dose_Response Identify_MED Identify Minimum Effective Dose (MED) Dose_Response->Identify_MED Co_Admin Co-administration with COX-2 Inhibitor Identify_MED->Co_Admin Assess_Efficacy Assess Therapeutic Efficacy Co_Admin->Assess_Efficacy Monitor_Side_Effects Monitor Side Effects Co_Admin->Monitor_Side_Effects Acceptable Side Effects Mitigated Assess_Efficacy->Acceptable Unacceptable Side Effects Still Unacceptable Monitor_Side_Effects->Unacceptable No Monitor_Side_Effects->Acceptable Yes Outcome Optimized Dosing Regimen Unacceptable->Dose_Response Re-evaluate Dose Acceptable->Outcome Logical_Relationship This compound This compound PDE4_Inhibition PDE4 Inhibition This compound->PDE4_Inhibition Causes Therapeutic_Effects Anti-inflammatory Effects PDE4_Inhibition->Therapeutic_Effects Leads to Side_Effects Side Effects (GI, Emesis) PDE4_Inhibition->Side_Effects Leads to COX2_Inhibitor COX-2 Inhibitor COX2_Inhibitor->Side_Effects Mitigates

References

Technical Support Center: Enhancing the Oral Bioavailability of Morcamilast

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morcamilast. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental phase of improving the oral bioavailability of this compound, a selective phosphodiesterase-4 (PDE4) inhibitor. As specific physicochemical data for this compound are not publicly available, this guide draws upon established principles and data from other PDE4 inhibitors with known bioavailability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of a PDE4 inhibitor like this compound?

Low oral bioavailability of PDE4 inhibitors can stem from several factors, primarily poor aqueous solubility and/or low intestinal permeability. For instance, apremilast (B1683926) is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[1][2] While some PDE4 inhibitors like roflumilast (B1684550) exhibit high oral bioavailability (approximately 80%), this is not universal across the class.[3][4][5] Therefore, it is crucial to first characterize the physicochemical properties of this compound to identify the primary barrier to its absorption.

Q2: What initial characterization experiments should I perform for this compound?

To effectively devise a strategy to improve oral bioavailability, the following initial experiments are recommended:

  • Solubility determination: Assess the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability assessment: Utilize in vitro models like Caco-2 or PAMPA assays to estimate the intestinal permeability of this compound.

  • LogP/LogD measurement: Determine the lipophilicity of the compound, which influences both solubility and permeability.

  • Solid-state characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystalline form and thermal properties of the this compound drug substance.

Q3: Which formulation strategies are most commonly successful for improving the bioavailability of poorly soluble drugs?

Several formulation strategies have proven effective for enhancing the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanoemulsions can improve the solubility and absorption of lipophilic drugs.[1][6][7][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of guest drug molecules.

Troubleshooting Guides

Issue 1: this compound shows poor dissolution in simulated gastric and intestinal fluids.

Possible Cause: Low aqueous solubility of the crystalline form of this compound.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Action: Attempt micronization or nanomilling of the this compound powder.

    • Expected Outcome: Increased surface area leading to a higher dissolution rate.

    • Protocol: Refer to Experimental Protocol 1: Preparation of this compound Nanosuspension.

  • Amorphous Solid Dispersion (ASD):

    • Action: Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC-AS).

    • Expected Outcome: Enhanced apparent solubility and dissolution rate due to the high-energy amorphous state.

    • Protocol: Refer to Experimental Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Spray Drying.

  • pH Modification:

    • Action: If this compound has ionizable groups, consider the use of pH-modifying excipients in the formulation to create a more favorable microenvironment for dissolution.

Issue 2: this compound has good solubility but still exhibits low permeability in Caco-2 assays.

Possible Cause: The intrinsic molecular properties of this compound may limit its ability to cross the intestinal epithelium.

Troubleshooting Steps:

  • Incorporate Permeation Enhancers:

    • Action: Include excipients known to enhance permeability, such as certain surfactants or fatty acids, in the formulation. Exercise caution as these can sometimes impact gut wall integrity.

  • Lipid-Based Formulations:

    • Action: Formulate this compound in a lipid-based system like SMEDDS.

    • Expected Outcome: The lipid vehicle can facilitate absorption through the lymphatic pathway, bypassing the portal circulation and potentially improving bioavailability.

    • Protocol: Refer to Experimental Protocol 3: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound.

Issue 3: In vivo pharmacokinetic studies in animal models show high variability in this compound absorption.

Possible Cause: This could be due to food effects, variable gastrointestinal transit times, or precipitation of the drug in the GI tract.

Troubleshooting Steps:

  • Fasted vs. Fed State Studies:

    • Action: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on this compound absorption.

  • Formulation Stabilization:

    • Action: If using an enabling formulation like an ASD or a lipid-based system, ensure it is optimized to prevent drug precipitation upon dilution in the aqueous environment of the GI tract. This may involve the addition of precipitation inhibitors (for ASDs) or optimizing the surfactant/co-surfactant ratio (for SMEDDS).

Data Presentation

Table 1: Oral Bioavailability of Selected PDE4 Inhibitors

PDE4 InhibitorBCS ClassOral Bioavailability (%)Key Formulation Strategy
RoflumilastNot explicitly stated, but high permeability is implied~80%Standard immediate-release tablet
ApremilastIV (Low Solubility, Low Permeability)~73%Not publicly detailed, but likely involves solubility/permeability enhancement
CrisaborolePoor aqueous solubilityNot applicable (topical)Ointment for topical delivery

Data compiled from available literature. The formulation strategy for apremilast is not publicly disclosed in detail but is inferred based on its BCS classification.

Experimental Protocols

Experimental Protocol 1: Preparation of this compound Nanosuspension

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Methodology:

  • Preparation of Suspension: Disperse 1% (w/v) this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188 or HPMC) in deionized water.

  • High-Pressure Homogenization: Subject the suspension to high-pressure homogenization at approximately 1500 bar for 20-30 cycles. Monitor the particle size distribution after every 5 cycles using dynamic light scattering (DLS).

  • Characterization: Once the desired particle size is achieved (typically < 500 nm), characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Dissolution Testing: Perform in vitro dissolution studies on the nanosuspension and compare the dissolution profile to that of the un-milled this compound powder.

Experimental Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To enhance the aqueous solubility and dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.

Methodology:

  • Solution Preparation: Dissolve this compound and a polymer (e.g., PVP K30 or HPMC-AS) in a suitable solvent system (e.g., methanol, acetone, or a mixture) at a drug-to-polymer ratio of 1:1, 1:2, and 1:4.

  • Spray Drying: Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, and atomization pressure).

  • Powder Collection and Drying: Collect the resulting powder and dry it under vacuum to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using XRPD and DSC.

    • Assess the morphology of the particles using scanning electron microscopy (SEM).

  • Performance Testing: Conduct solubility and dissolution tests to compare the performance of the ASDs with the physical mixture and the pure drug.

Experimental Protocol 3: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound

Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon gentle agitation in an aqueous medium, thereby enhancing its solubilization and absorption.

Methodology:

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactant: Screen different surfactants (e.g., Cremophor EL, Tween 80) for their ability to emulsify the selected oil phase.

    • Co-surfactant: Evaluate various co-surfactants (e.g., Transcutol HP, PEG 400) for their ability to improve the microemulsion region.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the microemulsion region.

  • Formulation Preparation: Prepare formulations with varying ratios of oil, surfactant, and co-surfactant within the identified microemulsion region. Dissolve the required amount of this compound in the mixture.

  • Characterization:

    • Self-emulsification test: Assess the time taken for the formulation to emulsify in simulated gastric and intestinal fluids and the resulting droplet size.

    • Droplet size analysis: Measure the globule size and PDI of the resulting microemulsion using DLS.

  • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method to evaluate the release of this compound from the SMEDDS formulation.

Visualizations

G cluster_0 PDE4 Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediator Synthesis PKA->Inflammation Inhibits This compound This compound (Inhibitor) This compound->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

G cluster_1 Workflow for Improving Oral Bioavailability Start Start: Low Oral Bioavailability of this compound Char Physicochemical Characterization (Solubility, Permeability) Start->Char Decision Identify Primary Barrier Char->Decision Sol Solubility-Limited Decision->Sol Poor Solubility Perm Permeability-Limited Decision->Perm Poor Permeability Both Solubility & Permeability Limited Decision->Both Both Form_Sol Formulation Strategy: - Particle Size Reduction - Amorphous Solid Dispersion - Complexation Sol->Form_Sol Form_Perm Formulation Strategy: - Permeation Enhancers - Lipid-Based Systems Perm->Form_Perm Form_Both Formulation Strategy: - Lipid-Based Systems (SMEDDS) - Nanosuspensions with  Permeation Enhancers Both->Form_Both Eval In Vitro / In Vivo Evaluation Form_Sol->Eval Form_Perm->Eval Form_Both->Eval End End: Improved Bioavailability Eval->End

Caption: Logical workflow for selecting a formulation strategy.

G cluster_2 Experimental Workflow for ASD Development Step1 1. Select Polymer and Solvent Step2 2. Prepare Drug-Polymer Solution Step1->Step2 Step3 3. Spray Drying Step2->Step3 Step4 4. Powder Characterization (XRPD, DSC, SEM) Step3->Step4 Step5 5. Performance Testing (Solubility, Dissolution) Step4->Step5 Decision Performance Adequate? Step5->Decision Optimize Optimize Formulation (e.g., change polymer, ratio) Decision->Optimize No Proceed Proceed to In Vivo Studies Decision->Proceed Yes Optimize->Step1

References

Morcamilast Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morcamilast. Our aim is to help you optimize your dose-response curve experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?

A1: For initial experiments, we recommend a broad concentration range to capture the full sigmoidal dose-response curve. A common starting point is a serial dilution from 10 µM down to 1 pM. This wide range helps in identifying the IC50 (or EC50) value effectively. Subsequent experiments can then narrow this range to further refine the curve.

Q2: What are the most common in vitro assays to determine the dose-response of this compound?

A2: The choice of assay depends on the specific research question. Commonly used assays for assessing the efficacy of anti-cancer compounds like this compound include:

  • Cell Viability Assays: Measures the number of viable cells. Examples include MTT, MTS, and CellTiter-Glo® assays.[1]

  • Cytotoxicity Assays: Detects compromised cell membrane integrity, a marker of cell death. Examples include LDH release and CellTox™ Green assays.[1]

  • Apoptosis Assays: Measures markers of programmed cell death, such as caspase activity (e.g., Caspase-Glo® 3/7 assay).[1]

  • Proliferation Assays: Quantifies the rate of cell division. BrdU incorporation assays are a common method.[2]

Q3: How should I prepare my this compound stock solution?

A3: this compound is typically supplied as a solid. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the assay being performed. A typical starting point is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the time at which the maximal effect is observed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the microplate, or fill them with sterile medium.
No dose-response observed (flat curve) - this compound concentration is too low or too high- Cell line is resistant to this compound- Incorrect assay choice or timing- Test a broader range of concentrations (e.g., up to 100 µM).- Verify the sensitivity of your cell line to similar compounds from literature.- Ensure the chosen assay measures an endpoint relevant to this compound's mechanism of action and that the incubation time is sufficient.
Incomplete or non-sigmoidal dose-response curve - Insufficient range of drug concentrations- Drug solubility issues at high concentrations- Cell confluence is too high or too low- Widen the concentration range to establish clear top and bottom plateaus.[3]- Visually inspect the highest concentrations for precipitation. If observed, prepare fresh dilutions.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
IC50 value differs significantly from expected values - Different experimental conditions (cell line, serum concentration, incubation time)- Inaccurate drug concentration in stock solution- Standardize your experimental protocol and ensure all parameters are consistent with previous experiments.- Verify the concentration of your this compound stock solution.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50.[3]

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., phosphorylated and total forms of a kinase in the target pathway). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on protein expression and phosphorylation.

Visualizations

G General Workflow for this compound Dose-Response Assay A Cell Seeding (96-well plate) B Overnight Incubation (Adherence) A->B D Drug Treatment B->D C This compound Serial Dilution C->D E Incubation (e.g., 24-72h) D->E F Assay Endpoint Measurement (e.g., Viability, Apoptosis) E->F G Data Analysis (Dose-Response Curve Fitting) F->G H IC50 Determination G->H

Caption: Workflow for a typical in vitro dose-response experiment.

G Hypothetical this compound Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression This compound This compound This compound->Kinase1 Inhibition

Caption: this compound as a hypothetical inhibitor of an intracellular kinase.

G Troubleshooting Logic for Dose-Response Experiments Start Experiment Start CheckCurve Is the dose-response curve sigmoidal? Start->CheckCurve CheckVariability Is variability between replicates low? CheckCurve->CheckVariability Yes TroubleshootCurve Adjust concentration range Check cell line sensitivity CheckCurve->TroubleshootCurve No CheckIC50 Is the IC50 value as expected? CheckVariability->CheckIC50 Yes TroubleshootVariability Review cell seeding and pipetting techniques CheckVariability->TroubleshootVariability No Success Experiment Successful CheckIC50->Success Yes TroubleshootIC50 Standardize protocol Verify stock concentration CheckIC50->TroubleshootIC50 No TroubleshootCurve->Start TroubleshootVariability->Start TroubleshootIC50->Start

Caption: A logical flow for troubleshooting common experimental issues.

References

Preventing Morcamilast degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a compound named "Morcamilast" is not publicly available. This technical support guide has been generated using data from a well-characterized and structurally related PDE4 inhibitor, Roflumilast , as a representative analogue. The guidance provided should be adapted and validated for your specific compound.

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on studies of the analogue compound Roflumilast, this compound is likely susceptible to degradation under specific conditions. The primary factors to control are:

  • pH: Strong acidic and alkaline conditions can cause significant hydrolytic degradation.[1][2][3]

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.[1][2][4]

  • Photostability: While some studies suggest stability under UV light, prolonged exposure, especially in solution, could be a factor. It is noted that the use of cyclodextrins can reduce photosensitivity.[4][5][6]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored under controlled conditions.

  • Solid Form: Store as a solid powder at room temperature, between 20°C to 25°C (68°F to 77°F), away from heat, moisture, and direct light.[7][8][9] For long-term storage, -20°C is recommended.[10][11]

  • In Solution: Aqueous solutions of the analogue Roflumilast are not recommended for storage for more than one day.[11][12] If you must store solutions, they should be kept at -20°C for up to 3 months when dissolved in DMSO.[13]

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent is critical for both solubility and stability.

  • Organic Solvents: this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and acetone.[12][14]

  • Aqueous Solutions: Due to low aqueous solubility, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[12][15] Be aware that precipitation can occur if the final concentration of the organic solvent is too low.[15]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of compound activity in cell-based assays. Degradation in aqueous media.Prepare fresh aqueous solutions for each experiment. Avoid storing aqueous solutions for more than a day.[11][12] If using a stock in organic solvent, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells and sufficient to maintain solubility.
Appearance of unexpected peaks in HPLC analysis. Degradation due to improper sample preparation or storage.Ensure samples for HPLC analysis are prepared in a suitable solvent, such as acetonitrile (B52724) or a mobile phase-matched solution.[16][17][18] Analyze samples promptly after preparation. If degradation is suspected, perform a forced degradation study to identify potential degradation products.[1][2]
Inconsistent results between experimental replicates. Inconsistent handling leading to variable degradation.Standardize all experimental procedures, including solution preparation, incubation times, and exposure to light and temperature. Use consistent, high-quality solvents and reagents.
Precipitation of the compound in aqueous buffer. Low aqueous solubility exceeded.Increase the proportion of the organic co-solvent (e.g., DMSO, DMF) in the final aqueous solution, if experimentally permissible.[15] Alternatively, lower the final concentration of the compound. Preparing the aqueous solution fresh before each use is highly recommended.[12][15]

Quantitative Data Summary

The following tables summarize the stability of the analogue compound, Roflumilast, under various stress conditions.

Table 1: Summary of Forced Degradation Studies for Roflumilast

Stress ConditionTemperatureDurationObservation
Acid Hydrolysis (0.1 N HCl) 80°C24 hoursSignificant degradation.[2][4]
Alkaline Hydrolysis (0.1 N NaOH) 80°C24 hoursSignificant degradation.[2][4]
Oxidative (30% H₂O₂) 80°C24 hoursSignificant degradation.[2][4]
Neutral Hydrolysis (Water) 80°C24 hoursStable.[1][2]
Thermal (Dry Heat) 80°C24 hoursStable.[1][4]
Photolytic (UV light) 25°C75 hoursStable in solid state.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of HPLC-grade DMSO to create a 10 mM stock solution.

    • Aliquot the stock solution into light-protected microfuge tubes and store at -20°C for up to 3 months.[13]

  • Aqueous Working Solution Preparation (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution with the desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.

    • Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%).

    • Use the aqueous working solution immediately and do not store for more than one day.[11][12]

Protocol 2: Stability Testing by RP-HPLC

This protocol is based on established methods for Roflumilast analysis.[2][4][19]

  • Preparation of Stressed Samples:

    • Prepare solutions of this compound (e.g., 150 µg/mL) in 0.1 N HCl, 0.1 N NaOH, water, and 30% H₂O₂.

    • Incubate the solutions at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[4]

    • For photostability, expose the solid compound to UV light (e.g., ≥200 W h m⁻²) for a set duration.[4]

    • Neutralize the acidic and alkaline samples before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[19]

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 5 mM ammonium (B1175870) acetate (B1210297) buffer, pH 4.2) and an organic phase (e.g., acetonitrile).[19]

    • Flow Rate: 1.0 mL/min.[19]

    • Detection: UV detector at an appropriate wavelength (e.g., 215 nm).[2]

    • Analysis: Compare the chromatograms of the stressed samples to a control sample to identify and quantify degradation products.

Visualizations

Signaling Pathway

morcamilast_pathway cluster_camp extracellular Extracellular Signal (e.g., Inflammatory Stimuli) receptor Receptor extracellular->receptor ac Adenylate Cyclase receptor->ac camp cAMP ac->camp  Activates atp ATP atp->camp  Converts pde4 PDE4 camp->pde4  Hydrolyzes pka Protein Kinase A (PKA) camp->pka  Activates amp 5'-AMP (Inactive) pde4->amp This compound This compound (Analogue: Roflumilast) This compound->pde4  Inhibits creb CREB pka->creb  Phosphorylates cellular_response Anti-inflammatory Cellular Response creb->cellular_response  Regulates Gene  Expression

Caption: this compound (analogue) inhibits PDE4, increasing cAMP levels.

Experimental Workflow

experimental_workflow start Start: Assess Compound Stability prepare_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prepare_stock forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) prepare_stock->forced_degradation hplc_analysis Analyze by Stability-Indicating RP-HPLC Method forced_degradation->hplc_analysis data_analysis Identify Degradation Products & Determine Degradation Rate hplc_analysis->data_analysis decision Is the Compound Stable Under Experimental Conditions? data_analysis->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot & Modify Protocol (e.g., change pH, protect from light) decision->troubleshoot No troubleshoot->start

Caption: Workflow for assessing this compound stability.

References

Interpreting unexpected results with Morcamilast treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morcamilast, a phosphodiesterase 4 (PDE4) inhibitor. As specific data on this compound is limited in public literature, this guide draws upon the established knowledge of the broader class of PDE4 inhibitors to help interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cells.[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[2][3] This cascade of events ultimately modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory molecules.[2][3]

Q2: What are the expected effects of this compound on immune cells?

Based on the mechanism of PDE4 inhibitors, this compound is expected to have a broad range of anti-inflammatory and immunomodulatory effects.[3][4] These include the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-12, IL-17) and the enhancement of anti-inflammatory cytokine production (e.g., IL-10) by various immune cells such as T-cells, monocytes, and macrophages.[2][3][5]

Q3: What are the common side effects observed with PDE4 inhibitors that I should be aware of in my preclinical models?

While specific adverse event data for this compound is not available, the class of PDE4 inhibitors is commonly associated with gastrointestinal side effects such as nausea, vomiting, and diarrhea.[6] Headaches are also a frequently reported adverse effect.[6] These effects are thought to be linked to the inhibition of PDE4D in the central nervous system and other tissues. When conducting animal studies, it is important to monitor for signs of these side effects, such as changes in weight, food intake, and behavior.

Troubleshooting Unexpected Experimental Results

In Vitro Assays

Issue 1: Inconsistent or No Change in Intracellular cAMP Levels

If you are not observing the expected increase in intracellular cAMP levels following this compound treatment, consider the following troubleshooting steps:

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, viable, and within a low passage number, as high passage numbers can alter cellular responses.
Agonist/Stimulant Concentration If using a co-stimulant (e.g., forskolin), perform a dose-response curve to ensure you are using an optimal concentration (typically EC80 for antagonist assays).[1]
Inhibitor Concentration Perform a dose-response curve for this compound to determine its IC50 in your specific cell system.
Assay Protocol Review the cAMP assay protocol for any deviations. Ensure proper lysis and timely reading of the signal.
Reagent Stability Prepare fresh reagents, including this compound dilutions, for each experiment to avoid degradation.
Phosphodiesterase (PDE) Activity High endogenous PDE activity can quickly degrade cAMP. Consider using a broad-spectrum PDE inhibitor like IBMX as a positive control.[7]

Issue 2: Unexpected Cytokine Profile

If this compound treatment results in an unexpected cytokine profile (e.g., no change or an increase in pro-inflammatory cytokines), consider these possibilities:

Potential Cause Troubleshooting Steps
Cell Type Specific Effects The effect of PDE4 inhibition on cytokine production can be cell-type specific. Ensure the chosen cell line or primary cells are appropriate for the research question.
Stimulation Conditions The type and concentration of the stimulus (e.g., LPS, anti-CD3/CD28) can significantly impact the cytokine response. Optimize stimulation conditions for your specific assay.
Off-Target Effects At high concentrations, inhibitors can have off-target effects. Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent.
Cytotoxicity High concentrations of this compound may be cytotoxic, leading to the release of pro-inflammatory molecules from dying cells. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your cytokine assay.
Assay Timing The kinetics of cytokine production can vary. Perform a time-course experiment to identify the optimal time point for measuring the cytokines of interest.

Signaling Pathways and Experimental Workflows

To aid in experimental design and interpretation, the following diagrams illustrate the core signaling pathway of PDE4 inhibition and a general workflow for evaluating a novel PDE4 inhibitor.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Degrades cAMP to This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Transcription Modulation of Gene Transcription (e.g., ↓TNF-α, ↑IL-10) EPAC->Gene_Transcription CREB->Gene_Transcription Regulates

Caption: The PDE4 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo / In Vivo Models PDE4_Assay PDE4 Enzyme Inhibition Assay (Determine IC50) cAMP_Assay Intracellular cAMP Measurement Assay PDE4_Assay->cAMP_Assay Confirm cellular activity Cytokine_Assay Cytokine Release Assay (e.g., ELISA, Multiplex) cAMP_Assay->Cytokine_Assay Assess functional outcome Animal_Model Disease Model (e.g., Animal model of inflammation) Cytokine_Assay->Animal_Model Evaluate in vivo efficacy Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Viability_Assay->Cytokine_Assay Control for cytotoxicity PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies Animal_Model->PK_PD Determine exposure-response Toxicity Toxicology and Safety Profiling PK_PD->Toxicity Assess safety

Caption: A general experimental workflow for characterizing a novel PDE4 inhibitor.

Detailed Experimental Protocols

1. Intracellular cAMP Measurement Assay (HTRF)

  • Objective: To quantify the change in intracellular cAMP levels in response to this compound treatment.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and culture overnight.

    • Cell Stimulation: Aspirate the culture medium and replace it with stimulation buffer. Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes.

    • Agonist Addition: Add a known cAMP-inducing agent (e.g., forskolin) at its EC80 concentration and incubate for the optimized duration.

    • Lysis and Detection: Lyse the cells using the kit-specific lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Data Acquisition: After incubation as per the manufacturer's instructions, read the plate on an HTRF-compatible reader at 665 nm and 620 nm. The ratio of the two fluorescence signals is inversely proportional to the intracellular cAMP concentration.

2. Cytokine Release Assay (ELISA)

  • Objective: To measure the effect of this compound on the production of a specific pro-inflammatory cytokine (e.g., TNF-α) from immune cells.

  • Methodology:

    • Cell Culture: Isolate primary immune cells (e.g., human PBMCs) or use a relevant cell line and culture them in appropriate media.

    • Cell Treatment: Pre-treat the cells with a range of this compound concentrations or a vehicle control for 1-2 hours.

    • Stimulation: Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) for a predetermined time (e.g., 18-24 hours).

    • Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatants.

    • ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve. The percentage of inhibition by this compound is calculated relative to the stimulated vehicle control.

This technical support center provides a foundational guide for researchers working with this compound. As with any investigational compound, careful experimental design, appropriate controls, and thorough data analysis are essential for accurately interpreting results.

References

Validation & Comparative

Morcamilast in the Landscape of PDE4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The class of phosphodiesterase 4 (PDE4) inhibitors has emerged as a significant therapeutic strategy for a range of inflammatory diseases, including psoriasis and atopic dermatitis. By elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, these small molecules modulate the inflammatory cascade, offering a targeted approach to treatment. This guide provides an objective comparison of the efficacy of Morcamilast (ME3183), a novel PDE4 inhibitor, with established and other emerging PDE4 inhibitors, supported by available preclinical and clinical data.

Mechanism of Action: The PDE4 Signaling Pathway

PDE4 inhibitors exert their anti-inflammatory effects by preventing the degradation of cAMP, a key second messenger. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, such as NF-κB. The net result is a downstream reduction in the production of inflammatory cytokines like TNF-α, IL-17, and IL-23, and an increase in anti-inflammatory cytokines like IL-10.[1][2]

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell cluster_inhibitor Pharmacological Intervention Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor AC Adenylate Cyclase Receptor->AC activates ATP ATP ATP->AC cAMP cAMP AC->cAMP converts to PDE4 PDE4 cAMP->PDE4 PKA (inactive) PKA (inactive) cAMP->PKA (inactive) activates AMP AMP PDE4->AMP degrades to PKA (active) PKA (active) PKA (inactive)->PKA (active) Pro-inflammatory\nCytokines\n(TNF-α, IL-23, etc.) Pro-inflammatory Cytokines (TNF-α, IL-23, etc.) PKA (active)->Pro-inflammatory\nCytokines\n(TNF-α, IL-23, etc.) inhibits Anti-inflammatory\nCytokines\n(IL-10) Anti-inflammatory Cytokines (IL-10) PKA (active)->Anti-inflammatory\nCytokines\n(IL-10) promotes Inflammatory\nResponse Inflammatory Response Pro-inflammatory\nCytokines\n(TNF-α, IL-23, etc.)->Inflammatory\nResponse This compound &\nother PDE4 inhibitors This compound & other PDE4 inhibitors This compound &\nother PDE4 inhibitors->PDE4 inhibit Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro_Assays In Vitro Assays (PDE4 Inhibition, Cytokine Release) Animal_Models Animal Models of Inflammation (e.g., Dermatitis) In_Vitro_Assays->Animal_Models Promising candidates advance Phase1 Phase 1 (Safety & Tolerability in Healthy Volunteers) Animal_Models->Phase1 Lead candidate selected Phase2 Phase 2 (Dose-Ranging & Efficacy in Patients) Phase1->Phase2 Favorable safety profile Phase3 Phase 3 (Pivotal Efficacy & Safety Trials) Phase2->Phase3 Efficacy demonstrated Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Phase3->Regulatory_Approval Positive risk-benefit

References

Head-to-Head Comparison: Morcamilast vs. Crisaborole in the Landscape of Atopic Dermatitis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Phosphodiesterase-4 Inhibitors

In the evolving field of dermatological therapeutics, phosphodiesterase-4 (PDE4) inhibitors have emerged as a significant non-steroidal option for the management of atopic dermatitis (AD). This guide provides a detailed head-to-head comparison of two notable PDE4 inhibitors: Morcamilast (ME3183), a novel potent inhibitor in development, and Crisaborole (B606811), an established topical treatment. This comparison is based on available preclinical data for this compound and extensive clinical trial data for Crisaborole, offering a comprehensive overview for researchers and drug development professionals.

Mechanism of Action: Targeting the Inflammatory Cascade

Both this compound and Crisaborole exert their therapeutic effects by inhibiting the PDE4 enzyme. PDE4 is a key regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that modulates the inflammatory response. By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, thereby reducing the inflammation characteristic of atopic dermatitis.[1][2][3]

PDE4 Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Immune Cell Immune Cell Pro-inflammatory Stimuli->Immune Cell Adenylate Cyclase Adenylate Cyclase Immune Cell->Adenylate Cyclase ATP ATP ATP->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 hydrolyzes PKA PKA cAMP->PKA AMP AMP PDE4->AMP hydrolyzes CREB CREB PKA->CREB activates Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5, IL-13) Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5, IL-13) PKA->Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5, IL-13) downregulates Gene Transcription Gene Transcription CREB->Gene Transcription Anti-inflammatory Cytokines Anti-inflammatory Cytokines Gene Transcription->Anti-inflammatory Cytokines upregulates This compound / Crisaborole This compound / Crisaborole This compound / Crisaborole->PDE4 inhibits

Figure 1: PDE4 Signaling Pathway in Inflammation.

Biochemical Potency: A Quantitative Comparison

A key differentiator between PDE4 inhibitors is their potency against the various PDE4 isoforms (A, B, C, and D). Preclinical data demonstrates that this compound is a highly potent inhibitor of PDE4 isoforms A, B, and D, with IC50 values in the low nanomolar range.[1][2][4] While a detailed isoform-specific IC50 profile for Crisaborole is less consistently reported in publicly available literature, its general PDE4 inhibitory activity is in the sub-micromolar range.[5][6]

ParameterThis compound (ME3183)Crisaborole
PDE4A1A IC50 1.28 nM[1][2]Not consistently reported
PDE4B1 IC50 2.33 nM[1][2]Not consistently reported
PDE4C IC50 Not reportedNot consistently reported
PDE4D2 IC50 1.63 nM[1][2]Not consistently reported
General PDE4 IC50 -~490 nM[5]

Table 1: Comparative PDE4 Isoform Inhibition (IC50)

The inhibitory effect on pro-inflammatory cytokine production further underscores the potential of these compounds. Preclinical studies have shown that this compound potently inhibits the release of several key cytokines implicated in atopic dermatitis.

CytokineThis compound (ME3183) IC50Crisaborole IC50
TNF-α 0.648 nM (LPS-induced in PBMCs)[2]540 nM[7]
IL-4 33.1 nM (in human WBCs)Not reported
IL-5 42.5 nM (in human WBCs)2400 nM[7]
IL-13 584 nM (in human WBCs)Not reported
IL-12/23p40 1.96 nM (LPS-induced in PBMCs)[2]Not reported
IL-23 98.4 nM (LPS-induced in PBMCs)[2]Not reported

Table 2: Comparative Inhibition of Cytokine Production (IC50)

Preclinical and Clinical Efficacy

The evaluation of efficacy for this compound is currently based on preclinical animal models, while Crisaborole has undergone extensive evaluation in human clinical trials.

This compound: Preclinical Efficacy in a Dermatitis Model

In a chronic oxazolone-induced dermatitis mouse model, a well-established model for atopic dermatitis-like inflammation, this compound demonstrated significant efficacy in reducing ear swelling and cytokine production in skin lesions, with an ED50 of 1.43 mg/kg.[2]

Crisaborole: Clinical Efficacy in Phase 3 Trials

Crisaborole has been approved for the treatment of mild to moderate atopic dermatitis based on two large, identically designed Phase 3 pivotal trials (AD-301 and AD-302).[7][8] The primary endpoint in these studies was "Success in ISGA," defined as an Investigator's Static Global Assessment (ISGA) score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at day 29.

EndpointAD-301 TrialAD-302 Trial
Primary Endpoint: Success in ISGA at Day 29 Crisaborole: 32.8%Vehicle: 25.4% (P = 0.038)[7]Crisaborole: 31.4%Vehicle: 18.0% (P < 0.001)[7]
Secondary Endpoint: ISGA Score of Clear or Almost Clear at Day 29 Crisaborole: 51.7%Vehicle: 40.6% (P = 0.005)[7]Crisaborole: 48.5%Vehicle: 29.7% (P < 0.001)[7]
Improvement in Pruritus Achieved earlier with Crisaborole vs. Vehicle (P ≤ 0.001)[7]Achieved earlier with Crisaborole vs. Vehicle (P ≤ 0.001)[7]

Table 3: Key Efficacy Results from Crisaborole Phase 3 Trials (AD-301 & AD-302)

Safety Profile

This compound: Preclinical Safety

Preclinical data for this compound is still emerging.

Crisaborole: Clinical Safety

In the Phase 3 trials, Crisaborole was generally well-tolerated. The most common treatment-related adverse event was application site pain (burning or stinging).

Adverse EventAD-301 Trial (Crisaborole vs. Vehicle)AD-302 Trial (Crisaborole vs. Vehicle)
Treatment-Related Adverse Events Infrequent and mild to moderate[7]Infrequent and mild to moderate[7]
Application Site Pain 4.4% vs. 1.2%[9]4.4% vs. 1.2%[9]
Discontinuation due to Adverse Events 1.7% (overall)[7]1.7% (overall)[7]

Table 4: Safety Summary from Crisaborole Phase 3 Trials (AD-301 & AD-302)

Experimental Protocols

Chronic Oxazolone-Induced Dermatitis Mouse Model (General Protocol)

This model is commonly used to screen for potential anti-inflammatory compounds for atopic dermatitis.

Oxazolone_Dermatitis_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_assessment Assessment Sensitization Day 0: Apply Oxazolone (B7731731) (e.g., 1%) to shaved dorsal skin of mice. Challenge Days 5, 8, 12, 15: Repeatedly apply a lower concentration of Oxazolone (e.g., 0.1-0.3%) to the same skin site. Sensitization->Challenge Treatment Administer test compound (e.g., this compound) or vehicle during the challenge phase. Challenge->Treatment Assessment Measure endpoints such as ear thickness, skin inflammation (histology), and cytokine levels in skin tissue. Treatment->Assessment

Figure 2: General Workflow of the Oxazolone-Induced Dermatitis Model.

Methodology:

  • Sensitization: On day 0, a solution of oxazolone (e.g., 1% in a vehicle like acetone/olive oil) is applied to a shaved area on the back of the mice.[1][2]

  • Challenge: Starting on day 5, a lower concentration of oxazolone (e.g., 0.1-0.3%) is repeatedly applied to the same skin area every 2-3 days for a specified period (e.g., until day 15).[2]

  • Treatment: The test compound (e.g., this compound) or vehicle is administered, typically orally or topically, during the challenge phase.

  • Assessment: At the end of the study, various parameters are measured to assess the severity of the dermatitis and the efficacy of the treatment. These can include ear thickness, clinical scores for skin lesions, histological analysis of skin biopsies for inflammatory cell infiltration and epidermal thickening, and measurement of cytokine levels in the skin.[10]

Crisaborole Phase 3 Clinical Trials (AD-301 & AD-302) Protocol

Crisaborole_Phase3_Trial_Workflow Screening Screening Period (up to 35 days) Randomization Randomization (2:1 ratio) Crisaborole 2% Ointment or Vehicle Screening->Randomization Treatment 28-Day Treatment Period Twice-daily application Randomization->Treatment Assessment Efficacy and Safety Assessments (Days 1, 8, 15, 22, 29) Treatment->Assessment PrimaryEndpoint Primary Endpoint Assessment at Day 29 (Success in ISGA) Assessment->PrimaryEndpoint

Figure 3: Workflow of Crisaborole's Pivotal Phase 3 Trials.

Study Design:

  • Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies.[7][8]

Patient Population:

  • Inclusion Criteria: Patients aged 2 years and older with a clinical diagnosis of mild to moderate atopic dermatitis, defined by an Investigator's Static Global Assessment (ISGA) score of 2 (mild) or 3 (moderate) at baseline, and a treatable body surface area of 5% to 95%.[7][8]

  • Exclusion Criteria: Use of other topical or systemic treatments for atopic dermatitis within a specified washout period, presence of a skin infection at the treatment site, or a history of hypersensitivity to the study drug or its components.

Treatment:

  • Patients were randomized in a 2:1 ratio to receive either Crisaborole 2% ointment or a vehicle ointment.[7]

  • The ointment was applied twice daily to the affected areas for 28 days.[7]

Efficacy Assessments:

  • Primary Endpoint: The proportion of patients achieving "Success in ISGA" at day 29, defined as an ISGA score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement from baseline.[7]

  • Secondary Endpoints: Included the proportion of patients with an ISGA score of clear or almost clear at day 29, and the time to improvement in pruritus.[7]

Investigator's Static Global Assessment (ISGA) for Atopic Dermatitis: The ISGA is a 5-point scale used by clinicians to assess the overall severity of a patient's atopic dermatitis at a single point in time.[11][12]

ScoreGradeDescription
0 ClearNo inflammatory signs of atopic dermatitis.
1 Almost ClearBarely perceptible erythema, barely perceptible induration/papulation, and/or minimal lichenification.
2 MildSlight but definite erythema (pink), slight but definite induration/papulation, and/or slight but definite lichenification.
3 ModerateClearly perceptible erythema (dull red), clearly perceptible induration/papulation, and/or clearly perceptible lichenification. Oozing or crusting may be present.
4 SevereMarked erythema (deep or bright red), marked induration/papulation, and/or marked lichenification. Oozing or crusting may be present.

Table 5: Investigator's Static Global Assessment (ISGA) Scale for Atopic Dermatitis [12]

Conclusion

This head-to-head comparison reveals that both this compound and Crisaborole are promising PDE4 inhibitors for the treatment of atopic dermatitis. This compound, based on preclinical data, demonstrates remarkable potency in inhibiting key PDE4 isoforms and inflammatory cytokines, suggesting it may offer a significant anti-inflammatory effect. Crisaborole, with its extensive clinical data, has established its efficacy and safety as a topical treatment for mild to moderate atopic dermatitis.

For the research and drug development community, the potent preclinical profile of this compound warrants further investigation in clinical trials to ascertain its therapeutic potential in humans. A direct head-to-head clinical trial would be the definitive way to compare the efficacy and safety of these two agents. The data presented in this guide provides a solid foundation for understanding the current landscape of these two PDE4 inhibitors and for designing future studies in the quest for more effective treatments for atopic dermatitis.

References

Comparative Analysis of Phosphodiesterase-4 Inhibitors in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory effects of PDE4 inhibitors, offering a comparative look at key compounds in this class. While information on "Morcamilast" is not publicly available, this guide provides a cross-validation of the anti-inflammatory effects of established and emerging phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast and Apremilast, supported by experimental data.

Introduction to PDE4 Inhibitors and Their Anti-inflammatory Mechanism

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune cells.[1] It hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger that plays a pivotal role in modulating inflammatory responses. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2] This activation results in the phosphorylation of cAMP-responsive element binding protein (CREB), leading to the increased production of anti-inflammatory cytokines like Interleukin-10 (IL-10). Simultaneously, elevated cAMP levels suppress the activity of pro-inflammatory pathways, such as the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] This dual action of suppressing pro-inflammatory mediators and promoting anti-inflammatory ones forms the basis of the therapeutic potential of PDE4 inhibitors in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[1][2][4]

Comparative Efficacy of Key PDE4 Inhibitors

Several PDE4 inhibitors have been developed and approved for clinical use, each with a distinct profile. The following tables summarize key comparative data for some of the most well-characterized PDE4 inhibitors.

Compound Approved Indications Key Efficacy Data Common Adverse Events
Roflumilast Severe COPD associated with chronic bronchitis and a history of exacerbations- Reduces moderate to severe exacerbations by 15-20% in patients with severe COPD.[5]- Improves pre- and post-bronchodilator FEV1.[5]Diarrhea, nausea, headache, weight loss, insomnia[6]
Apremilast Psoriatic arthritis, moderate to severe plaque psoriasis, Behçet's disease- Significant reduction in the severity of skin and joint symptoms in psoriatic arthritis.- Achieves PASI-75 in a significant portion of psoriasis patients.Diarrhea, nausea, headache, upper respiratory tract infection
Crisaborole Mild to moderate atopic dermatitis- Topical application leads to significant improvement in skin inflammation and pruritus.- Low systemic absorption minimizes systemic side effects.Application site pain
Novel PDE4 Inhibitors (e.g., Tetomilast, Oglemilast) Under development for various inflammatory conditions- Aim for an improved therapeutic window with reduced gastrointestinal side effects.Data from ongoing clinical trials are not yet fully available.

Experimental Protocols

The anti-inflammatory effects of PDE4 inhibitors are typically evaluated using a combination of in vitro and in vivo experimental models.

In Vitro Assays:
  • Cytokine Release Assay:

    • Objective: To measure the effect of the PDE4 inhibitor on the production of pro-inflammatory and anti-inflammatory cytokines.

    • Method:

      • Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages, T cells) are cultured.

      • Cells are pre-treated with varying concentrations of the PDE4 inhibitor or a vehicle control.

      • Inflammation is induced by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).

      • After a defined incubation period, the cell culture supernatant is collected.

      • The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.

  • cAMP Measurement Assay:

    • Objective: To confirm the mechanism of action by measuring the intracellular accumulation of cAMP.

    • Method:

      • Immune cells are treated with the PDE4 inhibitor.

      • Intracellular cAMP levels are then measured using a competitive immunoassay or a reporter gene assay.

In Vivo Models:
  • Animal Models of Inflammatory Disease:

    • Objective: To assess the therapeutic efficacy of the PDE4 inhibitor in a living organism.

    • Examples:

      • COPD: Murine models of COPD induced by cigarette smoke exposure. Efficacy is measured by reductions in lung inflammation, mucus hypersecretion, and improvements in lung function.

      • Psoriasis: Imiquimod-induced psoriasis-like skin inflammation in mice. Efficacy is assessed by scoring skin erythema, scaling, and thickness, as well as histological analysis.

      • Arthritis: Collagen-induced arthritis in mice or rats. Efficacy is determined by measuring paw swelling, clinical arthritis scores, and joint histology.

Visualizing the Molecular and Experimental Landscape

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ATP ATP cAMP cAMP ATP->cAMP AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolysis NF_kB_complex NF-κB/IκB PKA->NF_kB_complex Inhibits IκB Degradation CREB CREB PKA->CREB Phosphorylates NF_kB NF-κB NF_kB_complex->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Pro_inflammatory_Genes Anti_inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti_inflammatory_Genes Morcamilast_Analog PDE4 Inhibitor (e.g., Roflumilast) Morcamilast_Analog->PDE4 Inhibits

Caption: Mechanism of Action of PDE4 Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Immune Cell Culture (e.g., PBMCs) Drug_Treatment Treatment with PDE4 Inhibitor Cell_Culture->Drug_Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Drug_Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA Animal_Model Induce Disease Model (e.g., COPD in mice) Drug_Administration Administer PDE4 Inhibitor Animal_Model->Drug_Administration Outcome_Assessment Assess Outcomes: - Lung Function - Histology - Biomarkers Drug_Administration->Outcome_Assessment

Caption: Experimental Workflow for PDE4 Inhibitor Evaluation.

Conclusion

PDE4 inhibitors represent a significant class of anti-inflammatory drugs with proven efficacy in several chronic inflammatory diseases. While the specific compound "this compound" could not be cross-validated from public data, the extensive research on other PDE4 inhibitors like Roflumilast and Apremilast provides a strong foundation for understanding the therapeutic potential and challenges of this drug class. The key to developing novel PDE4 inhibitors lies in optimizing their therapeutic index to maximize anti-inflammatory effects while minimizing dose-limiting side effects. Future research will likely focus on developing isoform-selective inhibitors and exploring novel delivery mechanisms to enhance tissue-specific drug action.

References

Benchmarking Morcamilast's Potency Against Key PDE4 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Morcamilast, a novel phosphodiesterase 4 (PDE4) inhibitor, against established PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. The data presented is based on in-vitro experimental findings to assist in evaluating its therapeutic potential in inflammatory diseases.

Mechanism of Action: The Role of PDE4 Inhibition in Inflammation

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, predominantly found in immune and inflammatory cells.[1][2] It functions by degrading cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger that modulates inflammatory responses.[2] By inhibiting PDE4, the intracellular levels of cAMP increase.[2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory mediators (like TNF-α, and various interleukins) and an increase in anti-inflammatory cytokines.[1][2] This mechanism underlies the therapeutic effect of PDE4 inhibitors in a range of inflammatory conditions.[1]

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Degrades Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-23) PKA->Pro_Inflammatory Inhibits Transcription Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) PKA->Anti_Inflammatory Promotes Transcription Inhibitor This compound & Other PDE4 Inhibitors Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Point of Inhibition.

Comparative Potency: IC50 Values

The potency of a drug is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a biological target (in this case, the PDE4 enzyme) by 50%.[3][4] A lower IC50 value signifies greater potency.[4]

The following table summarizes the reported IC50 values for this compound and its competitors against various PDE4 subtypes.

InhibitorPDE4 SubtypeIC50 (nM)Reference(s)
This compound PDE4A1A1.28[5]
PDE4B12.33[5]
PDE4D21.63[5]
Roflumilast PDE4A10.7[6]
PDE4B10.7[6]
PDE4B20.2[6]
PDE4D (General)~0.8[1]
Apremilast PDE4 (General)74[7]
Crisaborole PDE4 (General)490[8]

Analysis: The in-vitro data indicates that this compound exhibits potent, low nanomolar inhibition of PDE4 subtypes A, B, and D.[5] Its potency is comparable to that of Roflumilast, which is also a highly potent inhibitor with sub-nanomolar to low nanomolar IC50 values across different PDE4 variants.[6][9] In contrast, both Apremilast and Crisaborole demonstrate significantly higher IC50 values, indicating lower intrinsic potency against the PDE4 enzyme.[7][8]

Experimental Protocols

The determination of IC50 values is crucial for benchmarking the potency of enzyme inhibitors. Below is a detailed methodology for a representative in-vitro PDE4 inhibition assay.

Objective: To determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of the activity of a specific recombinant human PDE4 enzyme subtype.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4A1A, PDE4B1, PDE4D2)

  • Test Inhibitors (this compound, Roflumilast, etc.) dissolved in DMSO

  • Assay Buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • Substrate: Cyclic AMP (cAMP)

  • Detection Reagents (e.g., fluorescently labeled AMP antibody or enzyme-coupled system to measure phosphate (B84403) production)

  • 384-well microplates

  • Plate reader (fluorescence or luminescence based)

Workflow: The experimental workflow involves preparing the enzyme and inhibitor, initiating the enzymatic reaction with the substrate, and then quantifying the reaction product to determine the level of inhibition.

Experimental_Workflow start Start prep_inhibitor 1. Prepare serial dilutions of Test Inhibitor (e.g., this compound in DMSO) start->prep_inhibitor add_inhibitor 3. Add inhibitor dilutions to respective wells prep_inhibitor->add_inhibitor dispense_enzyme 2. Dispense recombinant PDE4 enzyme into microplate wells dispense_enzyme->add_inhibitor incubate_pre 4. Pre-incubate enzyme and inhibitor (e.g., 15 min at room temp) add_inhibitor->incubate_pre add_substrate 5. Initiate reaction by adding cAMP substrate incubate_pre->add_substrate incubate_reaction 6. Incubate to allow enzymatic reaction (e.g., 30 min at 30°C) add_substrate->incubate_reaction stop_reaction 7. Terminate reaction (e.g., by adding stop solution or heat) incubate_reaction->stop_reaction detection 8. Add detection reagents and measure signal (e.g., fluorescence) stop_reaction->detection analysis 9. Analyze data: Plot % inhibition vs. inhibitor concentration detection->analysis calculate_ic50 10. Calculate IC50 using a four-parameter logistic curve fit analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an In-Vitro PDE4 Inhibition Assay.

Detailed Procedure:

  • Inhibitor Preparation: A stock solution of the test inhibitor is prepared in 100% DMSO. A series of dilutions (e.g., 10-point, 3-fold serial dilution) is then prepared in assay buffer to achieve the final desired concentrations for the assay.

  • Enzyme Reaction: The reaction is typically performed in a 384-well plate. The recombinant PDE4 enzyme is diluted in assay buffer and added to each well.

  • Inhibitor Addition: The serially diluted inhibitor is added to the wells containing the enzyme. Control wells receive only the vehicle (e.g., DMSO diluted in buffer) to measure maximum enzyme activity (0% inhibition) and a background control without enzyme (100% inhibition).

  • Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a specific concentration of cAMP substrate to all wells.

  • Reaction Incubation: The plate is incubated for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow the conversion of cAMP to AMP. The reaction is kept within the linear range.

  • Detection: After incubation, the reaction is stopped, and a detection reagent is added. The signal generated is proportional to the amount of product (AMP) formed or the amount of substrate (cAMP) remaining.

  • Data Analysis: The raw data is converted to percent inhibition relative to the vehicle control. The IC50 value is determined by fitting the concentration-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[7][10]

This standardized methodology ensures the reproducibility and accuracy of the potency measurements, allowing for a reliable comparison between different inhibitory compounds.[11][12]

References

Morcamilast: A Comparative Analysis of its Immunomodulatory Effects on Diverse Immune Cell Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Morcamilast (ME3183), a selective phosphodiesterase 4 (PDE4) inhibitor, is emerging as a potent anti-inflammatory agent with significant potential for treating a range of inflammatory diseases. This guide provides a comparative analysis of this compound's effects on different immune cell types, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance against other PDE4 inhibitors, supported by available experimental data.

Mechanism of Action: Targeting the Inflammatory Cascade

This compound exerts its anti-inflammatory effects by selectively inhibiting PDE4, an enzyme crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By blocking PDE4, this compound increases intracellular cAMP levels, a key second messenger that downregulates the inflammatory response. This elevation in cAMP leads to the suppression of pro-inflammatory mediators and modulates the activity of various immune cells.[1] this compound exhibits high potency with IC50 values of 1.28 nM for PDE4A1A, 2.33 nM for PDE4B1, and 1.63 nM for PDE4D2.

Comparative Efficacy of this compound

This section details the inhibitory effects of this compound on cytokine release from different immune cell populations, with a comparison to other well-known PDE4 inhibitors, Apremilast and Roflumilast.

T-Lymphocytes

T-cells are pivotal players in the adaptive immune response and are significantly implicated in the pathogenesis of many inflammatory diseases. This compound has demonstrated potent inhibitory effects on the release of key pro-inflammatory cytokines from T-cells.

Table 1: Inhibition of Cytokine Release from Human T-cells and PBMCs by this compound

CytokineCell TypeStimulantThis compound (ME3183) IC50Reference
TNF-αHuman PBMCs & T-cellsLPSPotent Inhibition (IC50 not specified)[2]
IL-12/23p40Human PBMCs & T-cellsLPSPotent Inhibition (IC50 not specified)[2]
IL-23Human PBMCs & T-cellsLPSPotent Inhibition (IC50 not specified)[2]
IL-17AHuman PBMCs & T-cellsNot SpecifiedPotent Inhibition (IC50 not specified)[2]
Whole Blood Cells (Th2 Cytokines)

In human whole blood cells, this compound has shown superior potency in inhibiting the production of Th2 cytokines compared to Apremilast and Roflumilast.

Table 2: Comparative IC50 Values for Th2 Cytokine Inhibition in Human Whole Blood Cells

CytokineThis compound (ME-3183) IC50 (nM)Apremilast IC50 (nM)Roflumilast IC50 (nM)Reference
IL-433.1987134
IL-542.51431151
IL-13584>13540>12238

Data presented as geometric mean IC50 values.

Signaling Pathways Modulated by this compound

The increase in intracellular cAMP initiated by this compound triggers distinct downstream signaling cascades in different immune cells, leading to a tailored anti-inflammatory response.

morcamilast_signaling cluster_tcell T-Lymphocyte cluster_macrophage Macrophage cluster_neutrophil Neutrophil cluster_eosinophil Eosinophil Morcamilast_T This compound PDE4_T PDE4 Morcamilast_T->PDE4_T Inhibits cAMP_T ↑ cAMP PDE4_T->cAMP_T Degrades PKA_T PKA cAMP_T->PKA_T Activates CREB_T CREB Phosphorylation PKA_T->CREB_T Activates Cytokines_T ↓ TNF-α, IL-17A, etc. CREB_T->Cytokines_T Suppresses Transcription Morcamilast_M This compound PDE4_M PDE4 Morcamilast_M->PDE4_M Inhibits cAMP_M ↑ cAMP PDE4_M->cAMP_M Degrades PKA_M PKA cAMP_M->PKA_M Activates Epac_M Epac cAMP_M->Epac_M Activates M2_Polarization ↑ M2 Polarization (Anti-inflammatory) PKA_M->M2_Polarization Proinflammatory_Cytokines_M ↓ Pro-inflammatory Cytokines Epac_M->Proinflammatory_Cytokines_M Morcamilast_N This compound PDE4_N PDE4 Morcamilast_N->PDE4_N Inhibits cAMP_N ↑ cAMP PDE4_N->cAMP_N Degrades PKA_N PKA cAMP_N->PKA_N Activates Degranulation ↓ Degranulation (e.g., Elastase Release) PKA_N->Degranulation Inhibits Chemotaxis ↓ Chemotaxis PKA_N->Chemotaxis Inhibits Morcamilast_E This compound PDE4_E PDE4 Morcamilast_E->PDE4_E Inhibits cAMP_E ↑ cAMP PDE4_E->cAMP_E Degrades PKA_E PKA cAMP_E->PKA_E Activates Epac_E Epac cAMP_E->Epac_E Activates Cytokine_Release_E ↓ Cytokine Release (e.g., IL-4, IL-5, IL-13) PKA_E->Cytokine_Release_E Inhibits Apoptosis_E ↑ Apoptosis PKA_E->Apoptosis_E Promotes

Figure 1: Simplified signaling pathways of this compound in different immune cells.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited. For detailed protocols, please refer to the specific publications.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Isolation: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Culture: Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Stimulation: PBMCs are stimulated with lipopolysaccharide (LPS) to induce cytokine production.

  • Treatment: this compound or other PDE4 inhibitors are added to the cell cultures at various concentrations.

  • Cytokine Measurement: After a specified incubation period, supernatants are collected, and cytokine levels (e.g., TNF-α, IL-6, IL-10) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.[3]

pbmc_workflow Whole_Blood Whole Blood Ficoll Ficoll Gradient Centrifugation Whole_Blood->Ficoll PBMCs Isolate PBMCs Ficoll->PBMCs Culture Culture PBMCs PBMCs->Culture Stimulate Stimulate with LPS Culture->Stimulate Treat Treat with this compound Stimulate->Treat Incubate Incubate Treat->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokines (ELISA) Collect->Analyze

Figure 2: General workflow for PBMC cytokine release assay.

Neutrophil Isolation and Functional Assays
  • Isolation: Human neutrophils are isolated from whole blood using dextran (B179266) sedimentation followed by density gradient centrifugation.[4][5]

  • Chemotaxis Assay: Neutrophil migration in response to chemoattractants like fMLP is assessed using a Boyden chamber assay. The effect of this compound on this migration is quantified.[6]

  • Degranulation Assay: The release of granule contents, such as elastase or myeloperoxidase, upon stimulation with fMLP is measured. The inhibitory effect of this compound is determined.[7]

Eosinophil Isolation and Cytokine Release Assay
  • Isolation: Human eosinophils are isolated from peripheral blood by negative selection using magnetic beads.

  • Culture and Stimulation: Eosinophils are cultured and stimulated with agents like eotaxin to induce cytokine release.[8]

  • Cytokine Measurement: The concentration of released cytokines (e.g., IL-4, IL-5, IL-13) in the culture supernatant is measured by ELISA or other sensitive immunoassays.[9]

Conclusion

This compound demonstrates potent and broad anti-inflammatory effects across various immune cell types by selectively inhibiting PDE4. The available data suggests that this compound is a more potent inhibitor of Th2 cytokine production in human whole blood cells compared to Apremilast and Roflumilast. Its ability to modulate the function of key inflammatory cells, including T-lymphocytes, macrophages, neutrophils, and eosinophils, underscores its potential as a therapeutic agent for a wide range of inflammatory disorders. Further research, particularly direct comparative studies on isolated immune cell populations, will be crucial to fully elucidate the therapeutic advantages of this compound.

References

Safety Operating Guide

Proper Disposal of Morcamilast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Morcamilast (CAS No. 2231329-25-0), a selective phosphodiesterase 4 (PDE4) inhibitor used in research and development. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.

Waste Management and Disposal Protocol

All materials contaminated with this compound, including the pure compound, solutions, and used laboratory consumables, should be treated as hazardous chemical waste. Proper disposal requires segregation, clear labeling, and disposal through an approved waste management service.

Step-by-Step Disposal Procedure:
  • Segregation: Isolate all this compound waste from other laboratory waste streams. This includes unused compounds, solutions, contaminated personal protective equipment (PPE), and cleaning materials.

  • Containerization:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, leak-proof, and sealable container.

    • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and shatter-resistant container.

  • Labeling: Affix a hazardous waste label to all containers. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the CAS number "2231329-25-0."

  • Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data for Disposal

At present, specific quantitative limits for the disposal of this compound have not been established. All quantities should be treated as hazardous waste.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Disposal Method Approved Waste Disposal Plant
Effluent Discharge Prohibited

Experimental Protocols

No specific experimental protocols for the disposal of this compound are provided in the available safety data. The primary protocol is to follow standard hazardous waste disposal procedures as outlined by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

morcamilast_disposal_workflow cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_waste_storage_disposal Storage & Final Disposal start This compound Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid containerize_solid Containerize in Labeled, Leak-Proof Solid Waste Container solid_waste->containerize_solid containerize_liquid Containerize in Labeled, Leak-Proof Liquid Waste Container liquid_waste->containerize_liquid storage Store in Designated Hazardous Waste Area containerize_solid->storage containerize_liquid->storage disposal Dispose via Approved Hazardous Waste Contractor storage->disposal

Workflow for the proper disposal of this compound waste.

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